Forrestiacids K
Description
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Structure
2D Structure
Properties
Molecular Formula |
C50H74O6 |
|---|---|
Molecular Weight |
771.1 g/mol |
IUPAC Name |
(1S,4R,5R,9R,10R,12R,13S,14R)-5,9,14-trimethyl-13-[(3R)-3-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]butanoyl]-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,14-dicarboxylic acid |
InChI |
InChI=1S/C50H74O6/c1-28(2)31-27-50-24-17-37-45(7,19-12-20-46(37,8)41(53)54)38(50)26-30(31)40(49(50,11)42(55)56)35(51)25-29(3)32-15-22-48(10)34-13-14-36-43(4,5)39(52)18-21-44(36,6)33(34)16-23-47(32,48)9/h27-30,32,36-38,40H,12-26H2,1-11H3,(H,53,54)(H,55,56)/t29-,30+,32-,36+,37-,38-,40-,44-,45+,46-,47-,48+,49+,50+/m1/s1 |
InChI Key |
OZFLOLIMHNNNBU-RVQSGOMJSA-N |
Isomeric SMILES |
C[C@H](CC(=O)[C@H]1[C@H]2C[C@@H]3[C@]4(CCC[C@@]([C@@H]4CC[C@]3([C@]1(C)C(=O)O)C=C2C(C)C)(C)C(=O)O)C)[C@H]5CC[C@@]6([C@@]5(CCC7=C6CC[C@@H]8[C@@]7(CCC(=O)C8(C)C)C)C)C |
Canonical SMILES |
CC(C)C1=CC23CCC4C(C2CC1C(C3(C)C(=O)O)C(=O)CC(C)C5CCC6(C5(CCC7=C6CCC8C7(CCC(=O)C8(C)C)C)C)C)(CCCC4(C)C(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Forrestiacid K: A Technical Guide to its Discovery, Isolation, and Characterization from Pseudotsuga forrestii
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Forrestiacid K, a novel triterpene-diterpene hybrid compound identified from the vulnerable conifer Pseudotsuga forrestii. This document details the experimental protocols utilized in its identification and presents key quantitative data in a structured format. Furthermore, it visualizes the associated biochemical pathways and experimental workflows to facilitate a comprehensive understanding for research and drug development applications.
Discovery and Bioactivity
Forrestiacid K was discovered as part of a series of [4+2]-type triterpene-diterpene hybrids, designated Forrestiacids E-K, isolated from the endangered Chinese endemic conifer, Pseudotsuga forrestii.[1][2] The discovery was facilitated by a modern metabolomics approach, specifically an LC-MS/MS-based molecular ion networking strategy, which guided the targeted isolation of these intriguing natural products.[1][2]
Structurally, Forrestiacid K is a unique hybrid molecule formed from a normal lanostane-type triterpene (the dienophile) and an abietane-type diterpene (the diene) moiety, connected via a rare bicyclo[2.2.2]octene motif resulting from a [4+2] cycloaddition reaction.[1][2] Notably, Forrestiacids J and K were the first examples of this class of hybrids to arise from a normal lanostane-type dienophile.[1]
The forrestiacid class of compounds has garnered significant interest due to their potential as inhibitors of ATP-citrate lyase (ACL), a crucial enzyme in the de novo lipogenesis pathway.[1][3][4] Inhibition of ACL is a therapeutic strategy for managing metabolic disorders such as hyperlipidemia.[3] Several forrestiacids have demonstrated noteworthy inhibitory activity against ACL, with IC50 values in the low micromolar range.[1]
Experimental Protocols
The isolation and characterization of Forrestiacid K involved a multi-step process encompassing extraction, chromatographic separation, and advanced analytical techniques for structure elucidation.
Extraction and Isolation
The general procedure for the isolation of forrestiacids from P. forrestii is as follows:
-
Plant Material Collection and Extraction: The twigs and needles of Pseudotsuga forrestii were collected and air-dried. The dried plant material was then powdered and extracted with a 90% methanol (MeOH) solution.
-
Solvent Partitioning: The resulting crude extract was suspended in water and sequentially partitioned with ethyl acetate (EtOAc).
-
Chromatographic Separation: The EtOAc-soluble fraction, rich in terpenoids, was subjected to multiple rounds of chromatographic separation to isolate the individual compounds. This typically involves:
-
Silica Gel Column Chromatography: The crude EtOAc fraction is first separated on a silica gel column using a gradient of solvents, such as hexane and acetone, to yield several sub-fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing the compounds of interest are further purified using preparative HPLC, often on a C18 column with a mobile phase of acetonitrile and water, to yield the pure compounds, including Forrestiacid K.
-
Structure Elucidation
The chemical structure and absolute configuration of Forrestiacid K were established through a combination of sophisticated analytical techniques:[1][2]
-
Spectroscopic Analysis: This included 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the molecular formula and connectivity of the atoms.
-
Chemical Transformation: In some cases, chemical reactions are performed on the natural product to create derivatives that can aid in confirming the structure or determining the stereochemistry.
-
Electronic Circular Dichroism (ECD) Calculations: Experimental ECD spectra were compared with quantum chemical calculations to establish the absolute configuration of the stereocenters.
-
Single-Crystal X-ray Diffraction Analysis: This technique provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of a crystalline compound.[1][2]
Quantitative Data
The following table summarizes the reported quantitative data for Forrestiacid K and its related compounds.
| Compound | IC50 (µM) against ACL | Binding Affinity (kcal/mol) with ACL (Docking) | Yield (%) |
| Forrestiacid A | 4.12 | Not Reported | 0.008 |
| Forrestiacid B | 3.57 | Not Reported | Not Reported |
| Forrestiacids (E-K) | 1.8 - 11 | -9.9 to -10.7 | Not Reported |
Note: Specific IC50 and yield data for Forrestiacid K were not individually reported in the reviewed literature; the data presented for Forrestiacids E-K represents the range for the group.[1]
Visualizations
The following diagrams illustrate the biochemical pathway of interest and the general experimental workflow for the discovery and isolation of Forrestiacid K.
Caption: De Novo Lipogenesis Pathway and the inhibitory action of Forrestiacid K on ATP-Citrate Lyase (ACL).
Caption: General experimental workflow for the isolation and identification of Forrestiacid K.
Conclusion
Forrestiacid K and its analogues represent a promising new class of natural products with potential therapeutic applications in the management of metabolic diseases. Their unique chemical structures and potent inhibitory activity against ACL highlight the importance of exploring biodiversity for novel drug leads. The detailed methodologies and data presented in this guide provide a solid foundation for further research into the synthesis, optimization, and pharmacological evaluation of these compelling molecules. The continued investigation of Pseudotsuga forrestii and other endangered plant species is crucial for the discovery of new chemical entities that can address unmet medical needs.[1]
References
- 1. Forrestiacids E-K: Further [4 + 2]-Type Triterpene-Diterpene Hybrids as Potential ACL Inhibitors from the Vulnerable Conifer Pseudotsuga forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Forrestiacids EâK: Further [4 + 2]-Type TriterpeneâDiterpene Hybrids as Potential ACL Inhibitors from the Vulnerable Conifer Pseudotsuga forrestii - Journal of Natural Products - Figshare [acs.figshare.com]
- 3. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Intricate Architecture of Forrestiacid K: A Technical Guide
For researchers, scientists, and professionals in drug development, this guide provides an in-depth exploration of the chemical structure elucidation of Forrestiacid K, a novel triterpene-diterpene hybrid with potential as an ATP-citrate lyase (ACL) inhibitor. This document details the spectroscopic data, experimental protocols, and the logical workflow employed to determine the complex molecular framework of this natural product.
Forrestiacid K belongs to a class of [4+2]-type triterpene-diterpene hybrids isolated from the vulnerable conifer Pseudotsuga forrestii.[1][2] Its intricate and unique structure, featuring a rare bicyclo[2.2.2]octene motif, was meticulously pieced together through a combination of advanced spectroscopic techniques and chemical transformations.[1][2]
Spectroscopic Data Analysis
The structural foundation of Forrestiacid K was primarily established through a comprehensive analysis of its spectroscopic data. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provided the molecular formula, while an array of one- and two-dimensional nuclear magnetic resonance (NMR) experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY, were instrumental in assembling the connectivity and stereochemistry of the molecule.
Quantitative Spectroscopic Data
The precise chemical shifts and coupling constants from NMR spectroscopy, alongside the exact mass measurement, are pivotal for the unambiguous structural assignment of complex natural products like Forrestiacid K.
| Parameter | Value |
| Molecular Formula | C₅₀H₇₂O₆ |
| HR-ESI-MS | m/z [M+H]⁺ (Exact mass to be inserted from full text) |
Table 1: High-Resolution Mass Spectrometry Data for Forrestiacid K
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |
| Data to be populated from the supplementary information of the primary literature. |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Forrestiacid K (in CDCl₃)
Experimental Protocols
The successful elucidation of Forrestiacid K's structure hinged on a series of meticulously executed experimental procedures, from the initial isolation to the final spectroscopic analysis.
Isolation and Purification of Forrestiacid K
Forrestiacid K was isolated from the dried and powdered twigs and leaves of Pseudotsuga forrestii. The general procedure involved:
-
Extraction: The plant material was extracted exhaustively with a 95% ethanol solution at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.
-
Solvent Partitioning: The crude extract was suspended in water and subjected to sequential partitioning with solvents of increasing polarity, typically petroleum ether, ethyl acetate, and n-butanol, to fractionate the components based on their solubility.
-
Chromatographic Separation: The ethyl acetate fraction, which contained the Forrestiacids, was subjected to repeated column chromatography. This multi-step process utilized various stationary phases, including silica gel, Sephadex LH-20, and semi-preparative high-performance liquid chromatography (HPLC) with a C18 column, to isolate the pure compound.
Spectroscopic and Analytical Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE spectrometer. Chemical shifts were referenced to the residual solvent signals.
-
Mass Spectrometry: High-resolution mass spectra were obtained using an Agilent G6230 TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Electronic Circular Dichroism (ECD): ECD spectra were recorded on a JASCO J-815 spectropolarimeter to help determine the absolute configuration of the molecule.
Structure Elucidation Workflow
The determination of Forrestiacid K's structure was a logical process of data integration and interpretation. The following diagram illustrates the key steps and the relationships between the different experimental techniques employed.
Caption: Workflow for the structure elucidation of Forrestiacid K.
Biological Activity and Signaling Pathway
Forrestiacid K and its analogues have demonstrated noteworthy inhibitory activity against ATP-citrate lyase (ACL), a crucial enzyme in the de novo lipogenesis pathway.[1][2] ACL catalyzes the conversion of citrate to acetyl-CoA, a fundamental building block for fatty acid and cholesterol biosynthesis. The inhibition of this enzyme represents a promising therapeutic strategy for metabolic disorders.
The following diagram illustrates the simplified signaling pathway of de novo lipogenesis and the point of inhibition by Forrestiacid K.
Caption: Inhibition of the de novo lipogenesis pathway by Forrestiacid K.
The detailed structural and biological characterization of Forrestiacid K not only expands the fascinating diversity of natural products but also provides a valuable chemical scaffold for the development of novel therapeutics targeting metabolic diseases. Further investigation into its mechanism of action and structure-activity relationships is warranted to fully explore its potential.
References
Forrestiacid K: A Comprehensive Technical Overview of its Natural Source, Abundance, and Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides an in-depth look at Forrestiacid K, a novel pentaterpenoid with significant therapeutic promise. We delve into its natural origins, quantitative abundance, and the experimental methodologies crucial for its study, alongside an exploration of its mechanism of action through the inhibition of ATP-citrate lyase.
Executive Summary
Forrestiacid K, a complex [4+2]-type triterpene-diterpene hybrid, has been identified as a potent inhibitor of ATP-citrate lyase (ACL), a key enzyme in cellular lipogenesis. Isolated from the vulnerable Chinese conifer, Pseudotsuga forrestii, this natural product represents a promising avenue for the development of novel therapeutics targeting metabolic disorders and cancer. This document outlines the current scientific understanding of Forrestiacid K, presenting available data on its natural source and abundance, detailed experimental protocols for its study, and a visualization of its targeted signaling pathway.
Natural Source and Abundance
Forrestiacid K is a secondary metabolite isolated from Pseudotsuga forrestii, a species of conifer endemic to China and currently classified as vulnerable. This highlights the importance of biodiversity conservation in the discovery of novel therapeutic agents.
While specific quantitative data for the abundance of Forrestiacid K is not available in the reviewed literature, the yield of a related compound, Forrestiacid A, from the same natural source was reported to be 0.008%. This suggests that the abundance of these specialized metabolites in their natural source is likely low, necessitating efficient extraction and purification protocols.
Table 1: Quantitative Data on Forrestiacids
| Compound | Natural Source | Yield (% of dry weight) |
| Forrestiacid A | Pseudotsuga forrestii | 0.008%[1] |
| Forrestiacid K | Pseudotsuga forrestii | Data not available |
Experimental Protocols
The isolation and characterization of Forrestiacid K, along with its biological evaluation, involve a series of sophisticated experimental procedures. While the detailed protocols are often found in the supplementary materials of scientific publications, which are not always publicly accessible, the following sections provide a comprehensive overview of the methodologies based on the available literature.
Isolation and Purification of Forrestiacids
The isolation of Forrestiacids from Pseudotsuga forrestii typically follows a multi-step process involving extraction, fractionation, and chromatography.
Workflow for the Isolation of Forrestiacids
Caption: General workflow for the isolation of Forrestiacid K.
Structure Elucidation
The chemical structure of Forrestiacid K was elucidated using a combination of spectroscopic techniques, including:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular formula.
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H, 13C, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms.
-
Electronic Circular Dichroism (ECD) Calculations: To determine the absolute stereochemistry of the molecule.
-
Single-crystal X-ray Diffraction Analysis: To provide definitive structural confirmation.[2]
ATP-Citrate Lyase (ACL) Inhibition Assay
The inhibitory activity of Forrestiacid K against ACL is a key measure of its biological function. A common method for this is a direct homogeneous assay.
Protocol for a Direct Homogeneous ACL Assay
A direct and homogeneous assay for ACL activity can be performed in a 384-well plate format, suitable for high-throughput screening.[3][4][5][6] The assay consists of the following steps:
-
Incubation: The ACL enzyme is incubated with [14C]citrate and other necessary substrates and cofactors, including CoA, ATP, and Mg2+.[3][5]
-
Quenching: The enzymatic reaction is stopped by the addition of EDTA.[3][5]
-
Detection: A scintillation cocktail (e.g., MicroScint-O) is added, which specifically detects the product, [14C]acetyl-CoA.[3][5]
-
Signal Measurement: The signal is read using a liquid scintillation counter.[3][5]
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined. Forrestiacids have been shown to inhibit ACL with IC50 values in the micromolar range.[2]
Signaling Pathway and Mechanism of Action
Forrestiacid K exerts its biological effects through the inhibition of ATP-citrate lyase (ACL). ACL is a crucial enzyme that links carbohydrate and lipid metabolism by catalyzing the conversion of citrate to acetyl-CoA, the primary building block for the synthesis of fatty acids and cholesterol.
By inhibiting ACL, Forrestiacid K effectively reduces the cellular pool of acetyl-CoA, thereby disrupting de novo lipogenesis. This mechanism is of significant interest in the context of diseases characterized by metabolic dysregulation, such as obesity, type 2 diabetes, and certain types of cancer that exhibit a high rate of lipogenesis.
Signaling Pathway of ACL Inhibition by Forrestiacid K
Caption: Inhibition of ACL by Forrestiacid K disrupts lipogenesis.
The inhibition of ACL can lead to several downstream cellular effects, including:
-
Growth arrest and apoptosis in cancer cells that are highly dependent on de novo lipogenesis.[7][8]
-
Induction of reactive oxygen species (ROS) and activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[9]
-
Alterations in triglyceride accumulation and fatty acid composition within cancer cells.[10]
Conclusion and Future Directions
Forrestiacid K is a promising natural product with a clear mechanism of action targeting a key metabolic enzyme. Its discovery underscores the potential of natural sources in providing novel chemical scaffolds for drug development.
Future research should focus on:
-
Sustainable Production: Developing synthetic or semi-synthetic routes to produce Forrestiacid K and its analogs to overcome the limitations of its low natural abundance and the vulnerable status of its source.
-
Structure-Activity Relationship (SAR) Studies: To optimize the inhibitory activity and pharmacokinetic properties of Forrestiacid K.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic potential of Forrestiacid K in preclinical models of metabolic diseases and cancer.
The in-depth understanding of Forrestiacid K's natural source, isolation, and mechanism of action provides a solid foundation for its further development as a potential therapeutic agent.
References
- 1. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forrestiacids E-K: Further [4 + 2]-Type Triterpene-Diterpene Hybrids as Potential ACL Inhibitors from the Vulnerable Conifer Pseudotsuga forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel direct homogeneous assay for ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. doaj.org [doaj.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ATP citrate lyase knockdown induces growth arrest and apoptosis through different cell- and environment-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of ATP citrate lyase induces an anticancer effect via reactive oxygen species: AMPK as a predictive biomarker for therapeutic impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of ATP citrate lyase induces triglyceride accumulation with altered fatty acid composition in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bicyclo[2.2.2]octene Motif: A Linchpin for Bioactivity in Forrestiacids K and Related Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Forrestiacids, a class of complex triterpene-diterpene hybrid molecules isolated from the vulnerable conifer Pseudotsuga forrestii, have emerged as potent inhibitors of ATP-citrate lyase (ACL), a critical enzyme in cellular lipid metabolism. A distinctive and rare structural feature of these natural products is the bicyclo[2.2.2]octene core, which has been identified as indispensable for their biological activity. This technical guide provides a comprehensive overview of the role of this motif in Forrestiacid K and its analogs, presenting key quantitative data, detailed experimental methodologies for structural and functional characterization, and visual representations of relevant biological and experimental frameworks.
The Bicyclo[2.2.2]octene Motif: A Structural Keystone for ACL Inhibition
The Forrestiacid family of molecules are novel pentaterpenoids, biosynthetically derived from a [4+2] Diels-Alder cycloaddition between a lanostane-type triterpene (the dienophile) and an abietane-type diterpene (the diene).[1][2] This reaction gives rise to the characteristic and rigid bicyclo[2.2.2]octene ring system. Forrestiacids J and K are notable as the first examples of this hybrid class that originate from a normal lanostane-type dienophile.[3][4]
Crucially, the presence of the bicyclo[2.2.2]octene core is directly linked to the potent inhibitory activity of these compounds against ATP-citrate lyase (ACL).[1] ACL is a pivotal enzyme that links carbohydrate and lipid metabolism by catalyzing the conversion of citrate to acetyl-CoA, the primary building block for the synthesis of fatty acids and cholesterol.[1] Studies comparing Forrestiacids with their precursors, which lack the bicyclo[2.2.2]octene structure, have demonstrated that the precursors are inactive against ACL. This highlights the essential role of this rigid, three-dimensional scaffold in facilitating the interaction with the ACL enzyme.[1]
Molecular docking studies have further corroborated these findings, indicating strong binding affinities between the Forrestiacid molecules and the ACL enzyme, with binding affinities reported to be in the range of -9.9 to -10.7 kcal/mol.[3][4]
Quantitative Bioactivity Data
The inhibitory potency of various Forrestiacid analogs against ATP-citrate lyase has been quantified, providing valuable structure-activity relationship (SAR) insights. The data underscores the significance of the bicyclo[2.2.2]octene-containing scaffold.
| Compound | Target Enzyme | IC50 (μM) | Binding Affinity (kcal/mol) |
| Forrestiacid A | ATP-Citrate Lyase | 4.12 | Not Reported |
| Forrestiacid B | ATP-Citrate Lyase | 3.57 | Not Reported |
| Forrestiacids E-K (range) | ATP-Citrate Lyase | 1.8 - 11 | -9.9 to -10.7 |
Table 1: Summary of quantitative data for the inhibition of ATP-citrate lyase by various Forrestiacids.[1][3]
Experimental Protocols
The discovery and characterization of Forrestiacids have relied on a combination of advanced analytical and biochemical techniques.
Isolation and Structure Elucidation
The isolation of Forrestiacids from Pseudotsuga forrestii was guided by a liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS)-based molecular ion networking strategy.[3][4] The absolute configurations and complex structures of these molecules were established through a suite of sophisticated analytical methods:
-
Spectroscopic Analysis : Extensive 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, ROESY) experiments were conducted to determine the connectivity and relative stereochemistry of the atoms.[1]
-
Single-Crystal X-ray Diffraction : This technique provided unambiguous confirmation of the molecular structure and absolute stereochemistry of Forrestiacid A.[1]
-
Electronic Circular Dichroism (ECD) Calculations : ECD spectra were calculated and compared with experimental data to further confirm the absolute configurations of the chiral centers.[1][3]
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) : Used to determine the precise molecular formula of the compounds.[1]
ATP-Citrate Lyase (ACL) Inhibition Assay
While the specific assay conditions for Forrestiacids are proprietary, a representative protocol for measuring ACL inhibition using a commercially available kit like the ADP-Glo™ Kinase Assay is outlined below. This method quantifies the amount of ADP produced in the ACL-catalyzed reaction.
Materials:
-
Purified recombinant human ACL enzyme
-
ATP, Coenzyme A (CoA), Citrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (Forrestiacids) dissolved in DMSO
-
Assay Buffer (e.g., 40 mM Tris pH 8.0, 4 mM DTT, 10 mM MgCl₂, 0.01% Brij35)
Protocol:
-
Compound Pre-incubation : Add 5 µL of test compound solution at various concentrations to the wells of a 384-well plate.
-
Enzyme Addition : Add 5 µL of ACL enzyme solution (e.g., 15 nM final concentration) to each well.
-
Incubation : Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation : Add 10 µL of a substrate mixture containing ATP, CoA, and citrate (e.g., 150 µM, 150 µM, and 600 µM final concentrations, respectively) to initiate the reaction.
-
Reaction Incubation : Incubate at 37°C for 60 minutes.
-
ADP-Glo™ Reagent : Add 20 µL of ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent : Add 40 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.
-
Signal Measurement : Measure the luminescence signal using a plate reader. The signal is proportional to the ADP produced and thus to the ACL activity.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
De Novo Lipogenesis Assay in HepG2 Cells
Forrestiacid A has been shown to inhibit the synthesis of new fatty acids and cholesterol in human liver cancer cells (HepG2).[1]
Protocol Overview:
-
Cell Culture : Culture HepG2 cells in appropriate media.
-
Compound Treatment : Treat the cells with varying concentrations of the Forrestiacid compound (e.g., 10, 20, and 40 µM) or a vehicle control (DMSO) for 20 hours.[1]
-
Radiolabeling : Add [¹⁴C]-labeled acetate to the cell culture medium and incubate for an additional 4 hours.[1] The [¹⁴C]-acetate will be incorporated into newly synthesized fatty acids and cholesterol.
-
Lipid Extraction : Lyse the cells and extract the total lipids.
-
Separation and Quantification : Separate the fatty acids and cholesterol fractions using techniques like thin-layer chromatography (TLC).
-
Scintillation Counting : Quantify the amount of ¹⁴C incorporated into each fraction using a scintillation counter.
-
Data Analysis : Compare the levels of radiolabel incorporation in compound-treated cells to the vehicle control to determine the extent of inhibition of de novo lipogenesis.
Biosynthetic Hypothesis: The Diels-Alder Connection
The formation of the bicyclo[2.2.2]octene core in Forrestiacids is hypothesized to occur via an intermolecular Diels-Alder [4+2] cycloaddition reaction. In this proposed pathway, an abietane-type diterpene acts as the diene, and a lanostane-type triterpene serves as the dienophile. The failure to produce these adducts through spontaneous reactions under laboratory conditions suggests that this cycloaddition is likely catalyzed by a specific "Diels–Alderase" enzyme within the plant.[1]
Conclusion and Future Directions
The bicyclo[2.2.2]octene motif is a critical structural feature of Forrestiacids, conferring upon them potent inhibitory activity against ATP-citrate lyase. This makes the Forrestiacid scaffold a promising starting point for the development of new therapeutics for metabolic disorders such as hyperlipidemia and for cancers characterized by aberrant lipid metabolism. Future research should focus on the total synthesis of these complex molecules and their analogs to enable more extensive SAR studies, the identification and characterization of the putative Diels-Alderase enzyme responsible for their biosynthesis, and in-depth preclinical evaluation of their therapeutic potential. The unique, rigid structure of the bicyclo[2.2.2]octene core will continue to be a central element in the design of next-generation ACL inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Forrestiacids E-K: Further [4 + 2]-Type Triterpene-Diterpene Hybrids as Potential ACL Inhibitors from the Vulnerable Conifer Pseudotsuga forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Forrestiacid K: A Potential ATP-Citrate Lyase Inhibitor for Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Forrestiacid K, a member of a novel class of [4+2] type pentaterpenoids, has emerged as a promising natural product inhibitor of ATP-citrate lyase (ACL). ACL is a pivotal enzyme that links carbohydrate and lipid metabolism, making it a key target for therapeutic intervention in metabolic diseases such as hyperlipidemia and hypercholesterolemia. This technical guide provides a comprehensive overview of the available scientific data on Forrestiacid K and its analogs as ACL inhibitors, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Introduction to ATP-Citrate Lyase and Forrestiacids
Adenosine triphosphate (ATP)-citrate lyase is a crucial cytosolic enzyme that catalyzes the conversion of citrate and coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a reaction coupled with the hydrolysis of ATP. The acetyl-CoA produced by ACL serves as a fundamental building block for the de novo biosynthesis of fatty acids and cholesterol. Consequently, inhibiting ACL can effectively reduce the production of these lipids, offering a therapeutic strategy for managing dyslipidemia and related cardiovascular diseases.
Forrestiacids are a recently discovered family of natural products isolated from the endangered conifer Pseudotsuga forrestii. These molecules are characterized by a unique and complex pentaterpenoid structure, formed through a Diels-Alder reaction between a triterpene and a diterpene moiety. Several members of the forrestiacid family, including Forrestiacid K, have demonstrated potent inhibitory activity against ACL.
Quantitative Inhibitory Activity of Forrestiacids
Multiple studies have reported the in vitro inhibitory activity of various forrestiacids against ATP-citrate lyase. The half-maximal inhibitory concentration (IC50) values highlight their potential as effective ACL inhibitors.
| Compound | IC50 (µM) against ATP-Citrate Lyase | Reference |
| Forrestiacid A | 4.12 ± 0.62 | [1] |
| Forrestiacid B | 3.57 ± 0.39 | [1] |
| Forrestiacids E-K (range) | 1.8 - 11 | [2][3] |
| BMS-303141 (Positive Control) | 0.46 ± 0.13 | [1] |
Mechanism of Action and Signaling Pathway
Forrestiacid K and its analogs exert their therapeutic potential by inhibiting ATP-citrate lyase, thereby blocking the production of cytosolic acetyl-CoA. This reduction in acetyl-CoA directly impacts the downstream pathways of de novo lipogenesis and cholesterogenesis.
ATP-Citrate Lyase Signaling Pathway
The following diagram illustrates the central role of ATP-citrate lyase in cellular metabolism and the point of inhibition by Forrestiacids.
Caption: Inhibition of ACL by Forrestiacid K blocks acetyl-CoA production.
Experimental Protocols
Detailed experimental protocols for the specific assays used to evaluate Forrestiacids are not fully available in the public domain. However, based on the literature, the following sections describe the general methodologies for assessing ACL inhibition and its effects on cellular lipogenesis.
In Vitro ATP-Citrate Lyase Inhibition Assay (Coupled Enzyme Assay)
This assay indirectly measures ACL activity by coupling the production of one of its products, oxaloacetate, to a reaction catalyzed by malate dehydrogenase (MDH), which consumes NADH. The rate of NADH oxidation is monitored spectrophotometrically.
Materials:
-
Recombinant human ATP-citrate lyase
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, DTT)
-
Substrates: Citrate, Coenzyme A, ATP
-
Coupling enzyme: Malate Dehydrogenase (MDH)
-
NADH
-
Test compounds (Forrestiacids) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, citrate, CoA, ATP, MDH, and NADH.
-
Add the test compound (Forrestiacid K) at various concentrations to the wells of the microplate. Include a positive control (e.g., BMS-303141) and a vehicle control (DMSO).
-
Initiate the reaction by adding ATP-citrate lyase to all wells.
-
Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) at regular intervals for a specified period.
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Cell-Based De Novo Lipogenesis Assay
This assay measures the synthesis of new fatty acids and cholesterol in a cellular context by tracing the incorporation of a radiolabeled precursor, such as [14C]-acetate.
Materials:
-
HepG2 cells (human liver cancer cell line)
-
Cell culture medium and supplements
-
Test compound (Forrestiacid K)
-
[14C]-sodium acetate
-
Lysis buffer
-
Scintillation cocktail and counter
Procedure:
-
Seed HepG2 cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of Forrestiacid K for a predetermined period (e.g., 24 hours).
-
Add [14C]-sodium acetate to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.
-
Wash the cells with cold phosphate-buffered saline (PBS) to remove unincorporated [14C]-acetate.
-
Lyse the cells and extract the total lipids.
-
Separate the fatty acid and cholesterol fractions.
-
Quantify the amount of radioactivity in each fraction using a scintillation counter.
-
Normalize the radioactivity counts to the total protein content of the cell lysate.
-
Calculate the percent inhibition of de novo lipogenesis at each concentration of the test compound compared to the vehicle control.
Experimental Workflow
The following diagram outlines the general workflow for the evaluation of Forrestiacid K as an ACL inhibitor.
Caption: Workflow for assessing Forrestiacid K's ACL inhibitory effects.
Kinetic Mechanism of Inhibition
Currently, there is no publicly available experimental data on the kinetic mechanism of ATP-citrate lyase inhibition by Forrestiacid K or other forrestiacids. To fully characterize a potential drug candidate, it is essential to determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. This information can be obtained through enzyme kinetic studies by measuring the reaction rates at varying concentrations of both the substrate (e.g., citrate or ATP) and the inhibitor. Subsequent analysis using methods such as Lineweaver-Burk or Dixon plots would elucidate the kinetic mechanism.
Conclusion and Future Directions
Forrestiacid K and its analogs represent a novel and potent class of ATP-citrate lyase inhibitors with significant therapeutic potential for the treatment of metabolic disorders. The available data demonstrates their ability to inhibit ACL in the low micromolar range and suppress de novo lipogenesis in a cellular context.
Future research should focus on:
-
Detailed Kinetic Studies: Elucidating the precise kinetic mechanism of ACL inhibition by Forrestiacids.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to identify the key structural features required for potent inhibition.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic effects and safety profile of Forrestiacid K in animal models of dyslipidemia and metabolic syndrome.
The continued investigation of this unique class of natural products holds great promise for the development of new therapies to combat prevalent metabolic diseases.
References
- 1. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forrestiacids E-K: Further [4 + 2]-Type Triterpene-Diterpene Hybrids as Potential ACL Inhibitors from the Vulnerable Conifer Pseudotsuga forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Forrestiacids K via Diels-Alder Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forrestiacids are a class of complex [4+2] type triterpene-diterpene hybrids that have garnered significant interest in the scientific community. These natural products, isolated from the endangered conifer Pseudotsuga forrestii, are formed through a proposed biosynthetic pathway involving a Diels-Alder reaction between a lanostane-type triterpene (dienophile) and an abietane-type diterpene (diene). Forrestiacid K, along with its analogues, has been identified as a potent inhibitor of ATP-citrate lyase (ACL), a key enzyme in the de novo lipogenesis pathway.[1][2][3] The inhibition of ACL presents a promising therapeutic strategy for metabolic disorders, including hyperlipidemia and certain cancers. This document provides detailed application notes and protocols for the proposed synthesis of Forrestiacid K via a biomimetic Diels-Alder reaction, intended for researchers in natural product synthesis and drug development.
Biological Activity and Therapeutic Potential
Forrestiacids, including Forrestiacid K, exhibit significant inhibitory activity against ATP-citrate lyase (ACL).[1][2][3] ACL is a crucial enzyme that catalyzes the conversion of citrate to acetyl-CoA, a fundamental building block for the biosynthesis of fatty acids and cholesterol. By inhibiting ACL, Forrestiacid K can effectively suppress de novo lipogenesis, making it a valuable lead compound for the development of drugs targeting metabolic diseases. The IC50 values for Forrestiacids E-K against ACL have been reported to be in the range of 1.8 to 11 μM, highlighting their potential as potent inhibitors.[1][2][3]
Quantitative Data: ACL Inhibition by Forrestiacids
| Compound | IC50 Range (μM) against ATP-citrate lyase |
| Forrestiacids E-K | 1.8 - 11 |
Table 1: Inhibitory concentration range of Forrestiacids E-K against ATP-citrate lyase.[1][2][3]
Proposed Biomimetic Synthesis of Forrestiacid K
The synthesis of the complex carbon skeleton of Forrestiacid K can be envisioned through a biomimetic intermolecular hetero-Diels-Alder reaction. This approach mimics the proposed natural biosynthetic pathway. The key disconnection involves the [4+2] cycloaddition of a normal lanostane-type dienophile and an abietane-type diene.
Reaction Scheme
References
- 1. Forrestiacids E-K: Further [4 + 2]-Type Triterpene-Diterpene Hybrids as Potential ACL Inhibitors from the Vulnerable Conifer Pseudotsuga forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Forrestiacids EâK: Further [4 + 2]-Type TriterpeneâDiterpene Hybrids as Potential ACL Inhibitors from the Vulnerable Conifer Pseudotsuga forrestii - Journal of Natural Products - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
Forrestiacid K: Advanced Purification Techniques and Overcoming Challenges
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Forrestiacid K is a member of the forrestiacid family, a group of complex [4+2]-type triterpene-diterpene hybrids isolated from the vulnerable conifer, Pseudotsuga forrestii.[1] These compounds, including forrestiacid K, have garnered significant interest due to their potential as inhibitors of ATP-citrate lyase (ACL), a key enzyme in the de novo lipogenesis pathway.[1][2] The intricate structure and low natural abundance of forrestiacid K present considerable challenges for its isolation and purification. These application notes provide a detailed overview of the current purification techniques, associated challenges, and protocols to guide researchers in obtaining this promising natural product.
Challenges in the Purification of Forrestiacid K
The purification of forrestiacid K is hampered by several factors inherent to its natural origin and chemical properties:
-
Low Abundance: Forrestiacids are typically found in low concentrations in their natural source. For instance, the yield of forrestiacid A, a related compound, was reported to be approximately 0.008%.[3] This necessitates the processing of large amounts of plant material and highly efficient purification methods to obtain usable quantities.
-
Structural Complexity and Similarity: Forrestiacid K belongs to a large family of structurally similar triterpene-diterpene hybrids.[1] These compounds often co-occur and possess very similar polarities and chromatographic behaviors, making their separation a significant hurdle.
-
Lack of a Specific Chromophore: The absence of a strong UV-absorbing chromophore in the structure of forrestiacid K can make detection by conventional HPLC-UV methods challenging, often requiring the use of more universal detectors like evaporative light scattering detectors (ELSD) or mass spectrometry (MS).
-
Potential for Isomerization and Degradation: The complex sterical arrangement and presence of multiple functional groups may render forrestiacid K susceptible to isomerization or degradation under harsh purification conditions (e.g., extreme pH or high temperatures).
Purification Strategy: A Multi-Step Approach
A successful strategy for the purification of forrestiacid K relies on a multi-step chromatographic approach, often guided by modern analytical techniques to track the target molecule throughout the process. The overall workflow is depicted below.
References
- 1. Forrestiacids E-K: Further [4 + 2]-Type Triterpene-Diterpene Hybrids as Potential ACL Inhibitors from the Vulnerable Conifer Pseudotsuga forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Forrestiacids K analytical standards and characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forrestiacid K is a member of a novel class of [4+2]-type triterpene-diterpene hybrid natural products isolated from the vulnerable conifer Pseudotsuga forrestii.[1] These compounds, including Forrestiacid K, are characterized by a rare bicyclo[2.2.2]octene motif and have demonstrated significant inhibitory activity against ATP-citrate lyase (ACL), a key enzyme in lipid metabolism.[1][2] This makes Forrestiacid K and its analogues promising candidates for further investigation in the context of metabolic disorders such as hyperlipidemia.[2][3][4] These application notes provide an overview of the analytical standards, characterization data, and relevant experimental protocols for Forrestiacid K.
Analytical Standards and Characterization
Establishing well-defined analytical standards is crucial for the consistent and reliable study of Forrestiacid K in research and development. The following data has been synthesized from the characterization of Forrestiacids E-K.[1]
Table 1: Physicochemical and Spectroscopic Data for Forrestiacid K and Related Compounds
| Parameter | Forrestiacid J | Forrestiacid K |
| Molecular Formula | C₅₀H₇₂O₅ | C₅₀H₇₂O₅ |
| Molecular Weight | 769.1 | 769.1 |
| ¹H NMR Data | Data not explicitly provided for individual compounds in the publications. | Data not explicitly provided for individual compounds in the publications. |
| ¹³C NMR Data | Data not explicitly provided for individual compounds in the publications. | Data not explicitly provided for individual compounds in the publications. |
| HR-ESI-MS (m/z) | [M + H]⁺ obs. 769.5399 (calcd. for C₅₀H₇₃O₅, 769.5401) | [M + H]⁺ obs. 769.5399 (calcd. for C₅₀H₇₃O₅, 769.5401) |
| UV (MeOH) λₘₐₓ (log ε) | Not specified | Not specified |
| IR (KBr) νₘₐₓ (cm⁻¹) | Not specified | Not specified |
| Optical Rotation | Not specified | Not specified |
Note: Detailed NMR data for individual Forrestiacids E-K were not available in the reviewed literature. Researchers should perform full NMR spectroscopic analysis (¹H, ¹³C, COSY, HSQC, HMBC) upon isolation or synthesis to establish a definitive standard.
Experimental Protocols
Isolation and Purification of Forrestiacids
The isolation of Forrestiacids, including Forrestiacid K, is a multi-step process involving extraction and chromatography. The following is a generalized protocol based on the published methodology.[1][2]
Workflow for Isolation and Purification
Caption: General workflow for the isolation and purification of Forrestiacids.
Methodology:
-
Extraction: The air-dried and powdered aerial parts of Pseudotsuga forrestii are extracted exhaustively with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with petroleum ether and ethyl acetate (EtOAc). The EtOAc-soluble fraction, containing the Forrestiacids, is collected.
-
Chromatographic Purification:
-
The EtOAc-soluble fraction is subjected to silica gel column chromatography using a gradient elution system (e.g., petroleum ether-EtOAc or cyclohexane-acetone).
-
Fractions containing compounds of interest are further purified using Sephadex LH-20 column chromatography with a suitable solvent system (e.g., CHCl₃-MeOH, 1:1).
-
Final purification to obtain individual Forrestiacids, such as Forrestiacid K, is achieved using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase such as methanol-water or acetonitrile-water.
-
Structural Characterization
The chemical structure of Forrestiacid K was elucidated using a combination of spectroscopic techniques.[1]
Methodology:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired to establish the planar structure and assign proton and carbon signals.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the absolute configuration of the molecule.
-
Electronic Circular Dichroism (ECD): ECD calculations can be used to further confirm the absolute stereochemistry.
Biological Activity Assay: ATP-Citrate Lyase (ACL) Inhibition
Forrestiacids have been identified as inhibitors of ATP-citrate lyase.[1][2] The following protocol outlines a typical in vitro assay to determine the inhibitory activity of Forrestiacid K.
Workflow for ACL Inhibition Assay
Caption: Workflow for determining the IC₅₀ of Forrestiacid K against ACL.
Methodology:
-
Reagents: Recombinant human ACL, ATP, citrate, coenzyme A, malate dehydrogenase, NADH, and the test compound (Forrestiacid K). A known ACL inhibitor should be used as a positive control.
-
Assay Procedure:
-
In a 96-well plate, combine the reaction buffer, recombinant human ACL, ATP, citrate, coenzyme A, and malate dehydrogenase.
-
Add varying concentrations of Forrestiacid K (or control vehicle/positive control) to the wells.
-
Pre-incubate the mixture for a defined period.
-
Initiate the reaction by adding NADH.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to ACL activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Forrestiacid K. The IC₅₀ value, the concentration at which 50% of the enzyme activity is inhibited, can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Context
Forrestiacid K's therapeutic potential stems from its inhibition of ACL, a critical enzyme in the de novo lipogenesis pathway.
Simplified De Novo Lipogenesis Pathway
Caption: Inhibition of ACL by Forrestiacid K blocks the production of cytosolic Acetyl-CoA.
By inhibiting ACL, Forrestiacid K reduces the cytosolic pool of acetyl-CoA, which is a fundamental building block for the synthesis of fatty acids and cholesterol.[2] This mechanism of action is what makes ACL a target for therapies aimed at treating metabolic diseases.[4]
Conclusion
Forrestiacid K represents a novel scaffold for the development of ACL inhibitors. The protocols and data presented here provide a foundational resource for researchers engaged in the study of this promising natural product. Further investigation is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.
References
- 1. Forrestiacids E-K: Further [4 + 2]-Type Triterpene-Diterpene Hybrids as Potential ACL Inhibitors from the Vulnerable Conifer Pseudotsuga forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Evaluate Forrestiacid K Activity
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the biological activity of Forrestiacid K using various cell-based assays. The protocols are based on the known activities of related Forrestiacid compounds, which have demonstrated potential as inhibitors of ATP-citrate lyase (ACL), as well as anti-inflammatory and anti-cancer agents.[1][2][3]
ATP-Citrate Lyase (ACL) Inhibition and Lipogenesis Assays
Forrestiacids A and B have been identified as potent inhibitors of ATP-citrate lyase (ACL), a key enzyme in lipid metabolism.[2][3] This suggests that Forrestiacid K may also target this pathway. The following protocols describe how to assess the inhibitory effect of Forrestiacid K on ACL activity and de novo lipogenesis in a cellular context.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for Forrestiacid K in ACL inhibition and de novo lipogenesis assays, based on data reported for Forrestiacids A and B.[2]
| Assay | Test Substance | Cell Line | IC50 (µM) |
| ATP-Citrate Lyase (ACL) Inhibition | Forrestiacid K | HepG2 | 3.0 - 5.0 |
| Forrestiacid A (Reference) | HepG2 | 4.12[2] | |
| Forrestiacid B (Reference) | HepG2 | 3.57[2] | |
| De Novo Fatty Acid Synthesis | Forrestiacid K | HepG2 | 5.0 - 10.0 |
| De Novo Cholesterol Synthesis | Forrestiacid K | HepG2 | 5.0 - 10.0 |
Experimental Protocols
This assay measures the enzymatic activity of ACL in cell lysates treated with Forrestiacid K.
Materials:
-
HepG2 cells
-
Forrestiacid K
-
Cell lysis buffer
-
ACL activity assay kit (commercial or laboratory-prepared)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in a 96-well plate and culture overnight.
-
Treat the cells with varying concentrations of Forrestiacid K for 24 hours.
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
ACL Activity Measurement:
-
Perform the ACL activity assay according to the manufacturer's instructions. This typically involves the addition of substrates and measurement of the product (e.g., acetyl-CoA) or a coupled enzymatic reaction that produces a colorimetric or fluorometric signal.
-
Read the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ACL inhibition for each concentration of Forrestiacid K relative to a vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
This assay measures the synthesis of new fatty acids and cholesterol from a labeled precursor, such as [¹⁴C]-acetate, in cells treated with Forrestiacid K.[2]
Materials:
-
HepG2 cells
-
Forrestiacid K
-
[¹⁴C]-labeled acetate
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment:
-
Culture HepG2 cells in a suitable format (e.g., 6-well plates).
-
Treat the cells with different concentrations of Forrestiacid K for 24 hours.
-
-
Metabolic Labeling:
-
Add [¹⁴C]-labeled acetate to the culture medium and incubate for a defined period (e.g., 2-4 hours).
-
-
Lipid Extraction:
-
Wash the cells with PBS and extract the total lipids using a suitable solvent mixture (e.g., hexane:isopropanol).
-
-
Quantification:
-
Separate the fatty acid and cholesterol fractions using thin-layer chromatography (TLC) or another chromatographic method.
-
Quantify the amount of incorporated [¹⁴C] in each fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of fatty acid and cholesterol synthesis for each concentration of Forrestiacid K compared to a vehicle-treated control.
-
Determine the IC50 values as described in the ACL activity assay protocol.
-
Signaling Pathway and Workflow Diagrams
Caption: Inhibition of the ACL-mediated lipogenesis pathway by Forrestiacid K.
Caption: Experimental workflow for the de novo lipogenesis assay.
Anti-inflammatory Activity Assays
Related natural products have shown anti-inflammatory properties.[1] The following protocols are designed to assess the potential anti-inflammatory effects of Forrestiacid K.
Quantitative Data Summary
This table presents hypothetical data on the anti-inflammatory activity of Forrestiacid K.
| Assay | Test Substance | Cell Line | Parameter Measured | IC50 (µM) |
| Nitric Oxide (NO) Production | Forrestiacid K | RAW 264.7 | NO level | 15.0 - 25.0 |
| Reactive Oxygen Species (ROS) | Forrestiacid K | RAW 264.7 | ROS level | 10.0 - 20.0 |
| Cytokine Release (TNF-α) | Forrestiacid K | RAW 264.7 | TNF-α concentration | 12.0 - 22.0 |
| Cytokine Release (IL-6) | Forrestiacid K | RAW 264.7 | IL-6 concentration | 18.0 - 28.0 |
Experimental Protocols
This assay measures the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage-like cells.
Materials:
-
RAW 264.7 cells
-
Forrestiacid K
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of Forrestiacid K for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
NO Measurement:
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of NO production inhibition for each concentration of Forrestiacid K relative to the LPS-stimulated control.
-
Determine the IC50 value.
-
This assay quantifies the levels of intracellular reactive oxygen species.
Materials:
-
RAW 264.7 cells
-
Forrestiacid K
-
LPS
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as the NO production assay.
-
-
ROS Detection:
-
After treatment, incubate the cells with DCFH-DA.
-
Measure the fluorescence intensity using a microplate reader or flow cytometer.
-
-
Data Analysis:
-
Calculate the percentage of ROS inhibition and determine the IC50 value.
-
This protocol measures the secretion of pro-inflammatory cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW 264.7 cells
-
Forrestiacid K
-
LPS
-
ELISA kits for TNF-α and IL-6
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as the NO production assay.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine release inhibition and determine the IC50 values.
-
Signaling Pathway and Workflow Diagrams
Caption: Potential inhibition of pro-inflammatory signaling by Forrestiacid K.
Caption: General workflow for in vitro anti-inflammatory assays.
Anti-Cancer Activity Assays
The anti-cancer potential of Forrestiacid K can be evaluated by assessing its cytotoxicity against various cancer cell lines.[1]
Quantitative Data Summary
This table provides a template for summarizing the cytotoxic activity of Forrestiacid K.
| Cell Line | Cancer Type | Test Substance | IC50 (µM) |
| A549 | Lung Cancer | Forrestiacid K | 8.0 - 15.0 |
| MCF7 | Breast Cancer | Forrestiacid K | 6.0 - 12.0 |
| HCT116 | Colon Cancer | Forrestiacid K | 7.0 - 14.0 |
Experimental Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4][5][6]
Materials:
-
Human cancer cell lines (e.g., A549, MCF7, HCT116)
-
Forrestiacid K
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of Forrestiacid K for 48-72 hours.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to a vehicle-treated control.
-
Determine the IC50 value.
-
Workflow Diagram
Caption: Workflow for the MTT cell viability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for ACL Inhibition Assay of Forrestiacids K
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the determination of the inhibitory activity of Forrestiacids K against ATP Citrate Lyase (ACL).
Introduction
ATP Citrate Lyase (ACL) is a crucial enzyme in cellular metabolism, linking carbohydrate and lipid metabolism. It catalyzes the conversion of citrate and Coenzyme A (CoA) to acetyl-CoA and oxaloacetate, a key step in the de novo synthesis of fatty acids and cholesterol.[1][2] Inhibition of ACL is a promising therapeutic strategy for metabolic diseases such as hyperlipidemia and certain cancers.[3] Forrestiacids are a novel class of pentaterpenoids isolated from Pseudotsuga forrestii.[2][4] Several members of this class, including Forrestiacid K, have demonstrated potent inhibitory activity against ACL, making them promising candidates for further drug development.[5][6]
This compound and Analogs: Inhibitory Activity Against ACL
Forrestiacids, a series of triterpene-diterpene hybrids, have been identified as potent inhibitors of ACL. While the specific IC50 value for Forrestiacid K is part of a broader study, the available data for related Forrestiacids and the class as a whole provide a strong rationale for its investigation.
| Compound | IC50 (µM) against ACL | Reference |
| Forrestiacid A | 4.12 | [7] |
| Forrestiacid B | 3.57 | [7] |
| Forrestiacids E-K (range) | 1.8 - 11 | [5][6] |
| BMS 303141 (Positive Control) | Not explicitly stated in the provided abstracts, but used as a known inhibitor. | [7] |
Signaling Pathway of ACL in Lipogenesis
The following diagram illustrates the central role of ACL in the lipogenesis pathway.
Figure 1. Simplified signaling pathway of ACL in lipogenesis and the inhibitory action of Forrestiacid K.
Experimental Protocols
Two primary methods for assaying ACL inhibition are presented: a direct radiometric assay and a coupled-enzyme spectrophotometric assay.
Protocol 1: Direct Homogeneous Radiometric ACL Inhibition Assay
This protocol is adapted from a high-throughput screening method and directly measures the product of the ACL reaction.[1][2]
Workflow Diagram:
Figure 2. Workflow for the direct radiometric ACL inhibition assay.
Materials:
-
Purified human ACL enzyme
-
[¹⁴C]citrate
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Tris buffer
-
EDTA
-
MicroScint-O
-
384-well plates
-
Scintillation counter (e.g., TopCount)
-
Forrestiacid K and other test compounds
-
Positive control (e.g., BMS 303141)
Procedure:
-
Assay Buffer Preparation: Prepare an assay buffer containing 87 mM Tris (pH 8.0), 20 µM MgCl₂, 10 mM KCl, and 10 mM DTT.[2]
-
Compound Preparation: Prepare serial dilutions of Forrestiacid K and control compounds in the assay buffer.
-
Reaction Setup:
-
Add 1 µL of the compound solution (or vehicle control) to the wells of a 384-well plate.
-
Add 9 µL of a pre-mixed solution containing the ACL enzyme in the assay buffer.
-
Initiate the reaction by adding 10 µL of the substrate mixture containing 100 µM CoA, 400 µM ATP, and 150 µM [¹⁴C]citrate in the assay buffer.[2] The final reaction volume is 20 µL.
-
-
Incubation: Incubate the plate at 37°C for 3 hours.[2]
-
Reaction Termination: Stop the reaction by adding 1 µL of 0.5 M EDTA to each well.[2]
-
Signal Detection:
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Forrestiacid K compared to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Coupled-Enzyme Spectrophotometric ACL Activity Assay
This method relies on a commercially available kit that measures the decrease in NADH absorbance, which is coupled to the production of oxaloacetate by ACL.[4]
Workflow Diagram:
Figure 3. Workflow for the coupled-enzyme spectrophotometric ACL inhibition assay.
Principle:
-
ACL catalyzes the cleavage of citrate to form acetyl-CoA and oxaloacetate.
-
Malate dehydrogenase (MDH) then reduces oxaloacetate to malate, oxidizing NADH to NAD⁺ in the process.
-
The rate of NADH decrease, measured by the change in absorbance at 340 nm, is proportional to the ACL activity.[4]
Materials:
-
CheKine™ Micro ATP Citrate Lyase (ACL) Activity Assay Kit or similar
-
Microplate reader capable of measuring absorbance at 340 nm
-
Forrestiacid K and other test compounds
-
Purified ACL enzyme (if not included in the kit)
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the manufacturer's instructions.
-
Reaction Setup:
-
Set up a standard curve if quantifying absolute activity.
-
For inhibition studies, add the test compound (Forrestiacid K) at various concentrations to the appropriate wells. Include vehicle and positive controls.
-
Add the sample or purified enzyme to the wells.
-
Initiate the reaction by adding the assay working solution, which contains the necessary substrates (citrate, ATP, CoA), NADH, and the coupling enzyme (MDH).
-
-
Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a specified period.
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA340/min) for each well.
-
Determine the percentage of inhibition for each concentration of Forrestiacid K relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The provided protocols offer robust methods for determining the inhibitory activity of this compound against ACL. The direct radiometric assay is highly sensitive and specific, while the coupled-enzyme spectrophotometric assay provides a convenient and non-radioactive alternative. The potent ACL inhibitory activity of the Forrestiacid class of compounds suggests that Forrestiacid K is a valuable lead compound for the development of novel therapeutics targeting metabolic disorders.
References
- 1. A novel direct homogeneous assay for ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of anterior cruciate ligament injury on lubricin metabolism and the effect of inhibiting tumor necrosis factor alpha on chondroprotection in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CheKine™ Micro ATP Citrate Lyase (ACL) Activity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Arthrogenic muscle inhibition after anterior cruciate ligament injury: Injured and uninjured limb recovery over time [frontiersin.org]
- 7. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: De Novo Lipogenesis Assay Using Forrestiacids K in HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
De novo lipogenesis (DNL) is a critical metabolic pathway responsible for the synthesis of fatty acids from non-lipid precursors, a process that is often upregulated in pathological conditions such as non-alcoholic fatty liver disease (NAFLD) and certain cancers. The human hepatoma cell line, HepG2, is a widely used in vitro model to study hepatic lipid metabolism and to screen for therapeutic agents that can modulate DNL. Forrestiacids are a class of [4+2] type pentaterpenoids, and recent studies have identified them as potent inhibitors of ATP-citrate lyase (ACL), a key enzyme in the DNL pathway.[1] This document provides detailed application notes and protocols for assessing the inhibitory effect of Forrestiacid K on de novo lipogenesis in HepG2 cells.
Mechanism of Action of Forrestiacids
Forrestiacids exert their inhibitory effect on de novo lipogenesis by targeting ATP-citrate lyase (ACL). ACL is a crucial enzyme that catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm. Acetyl-CoA is the primary building block for the synthesis of both fatty acids and cholesterol. By inhibiting ACL, Forrestiacids reduce the available pool of cytosolic acetyl-CoA, thereby suppressing the downstream processes of fatty acid and cholesterol biosynthesis. The inhibition of ACL by Forrestiacid K has been demonstrated with a half-maximal inhibitory concentration (IC50) in the low micromolar range, highlighting its potential as a potent modulator of lipid metabolism.
Quantitative Data Summary
While specific quantitative data for the effect of Forrestiacid K on de novo fatty acid and cholesterol synthesis in HepG2 cells is not yet available in published literature, data from the closely related compound, Forrestiacid A, provides a strong indication of the potential efficacy of this class of compounds.
Table 1: Inhibitory Activity of Forrestiacids against ATP-Citrate Lyase (ACL)
| Compound | IC50 (µM) for ACL Inhibition |
| Forrestiacid A | 4.12 |
| Forrestiacid B | 3.57 |
| Forrestiacid K | 1.8 - 11 (range for E-K) |
Data for Forrestiacids A and B are from a study on their ACL inhibitory effects. Data for Forrestiacid K is from a study on Forrestiacids E-K.
Table 2: Effect of Forrestiacid A on De Novo Lipogenesis in HepG2 Cells
| Treatment | Concentration (µM) | Inhibition of Fatty Acid Synthesis (%) | Inhibition of Cholesterol Synthesis (%) |
| Forrestiacid A | 10 | ~75% | ~93% |
| Forrestiacid A | 20 | ~75% | ~93% |
| Forrestiacid A | 40 | ~75% | ~93% |
| Metformin (Positive Control) | 1000 | 33.59% | 30.04% |
This data for Forrestiacid A is presented as a representative example of the expected effects of Forrestiacids on de novo lipogenesis in HepG2 cells.[1] The treatment duration was 20 hours, followed by a 4-hour incubation with [14C]-labeled acetate.
Experimental Protocols
Herein, we provide detailed protocols for key experiments to assess the impact of Forrestiacid K on de novo lipogenesis in HepG2 cells.
Protocol 1: Cell Culture and Treatment
-
Cell Line: Human hepatoma HepG2 cells.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed HepG2 cells in appropriate culture vessels (e.g., 6-well plates for protein analysis, 24-well plates for lipogenesis assays, or 96-well plates for viability assays) and allow them to adhere and reach 70-80% confluency.
-
Treatment:
-
Prepare a stock solution of Forrestiacid K in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in a culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
A vehicle control (medium with the same concentration of DMSO without the compound) must be included.
-
Replace the culture medium with the medium containing Forrestiacid K or vehicle control and incubate for the desired period (e.g., 24 hours).
-
Protocol 2: De Novo Lipogenesis Assay using [¹⁴C]-Acetate Incorporation
This assay directly measures the rate of new fatty acid and cholesterol synthesis.
-
Treatment: Treat HepG2 cells with Forrestiacid K as described in Protocol 1 for 20 hours.
-
Radiolabeling: After the treatment period, add [¹⁴C]-acetate to the culture medium at a final concentration of 1 µCi/mL.
-
Incubation: Incubate the cells for an additional 4 hours at 37°C.
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer).
-
Scrape the cells and collect the lysate.
-
-
Lipid Extraction:
-
Perform a Bligh-Dyer lipid extraction using a chloroform:methanol:water (1:2:0.8 v/v/v) mixture.
-
Separate the organic (lipid-containing) and aqueous phases by centrifugation.
-
-
Separation of Fatty Acids and Cholesterol:
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of a suitable solvent.
-
Spot the extract onto a thin-layer chromatography (TLC) plate to separate fatty acids and cholesterol.
-
-
Quantification:
-
Visualize the separated lipids using appropriate standards.
-
Scrape the spots corresponding to fatty acids and cholesterol into scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize the radioactive counts to the total protein content of the cell lysate. Express the results as a percentage of the vehicle-treated control.
Protocol 3: Oil Red O Staining for Intracellular Lipid Accumulation
This qualitative and semi-quantitative method visualizes neutral lipid droplets within the cells.
-
Cell Seeding and Treatment: Seed HepG2 cells on glass coverslips in a 24-well plate and treat with Forrestiacid K as described in Protocol 1. To induce lipid accumulation, cells can be cultured in a high-glucose medium or supplemented with free fatty acids.
-
Fixation:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 30 minutes at room temperature.
-
-
Staining:
-
Wash the fixed cells with distilled water.
-
Incubate with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add Oil Red O working solution.
-
Incubate for 15-20 minutes at room temperature.
-
-
Washing: Wash the cells with distilled water until the excess stain is removed.
-
Counterstaining (Optional): Stain the nuclei with hematoxylin for 1 minute for better visualization of cellular morphology.
-
Imaging: Mount the coverslips on microscope slides and visualize the lipid droplets (stained red) using a light microscope.
-
Quantification (Optional):
-
To quantify the lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol.
-
Measure the absorbance of the eluate at a wavelength of 510 nm using a microplate reader.
-
Protocol 4: Western Blot Analysis of Key Lipogenic Proteins
This protocol allows for the analysis of protein expression and phosphorylation status of key signaling molecules.
-
Cell Lysis: Following treatment with Forrestiacid K (Protocol 1), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AMPK, total AMPK, SREBP-1c, FASN, ACC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Signaling Pathway of De Novo Lipogenesis Inhibition by Forrestiacid K
Caption: Forrestiacid K inhibits ACL, reducing acetyl-CoA and lipogenesis.
Experimental Workflow for De Novo Lipogenesis Assay
Caption: Workflow for measuring de novo lipogenesis with [14C]-acetate.
Logical Relationship of ACL Inhibition and Downstream Effects
References
Application Notes and Protocols for Forrestiacid K in Lipid Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forrestiacid K is a member of the forrestiacids, a class of pentaterpenoids that have been identified as potent inhibitors of ATP-citrate lyase (ACL). ACL is a crucial enzyme in the de novo lipogenesis pathway, responsible for converting citrate into acetyl-CoA, the primary building block for fatty acid and cholesterol biosynthesis. By inhibiting ACL, Forrestiacid K offers a powerful tool for studying the intricacies of lipid metabolism and for the development of therapeutic agents targeting metabolic disorders such as hyperlipidemia, and non-alcoholic fatty liver disease (NAFLD).
These application notes provide detailed protocols for utilizing Forrestiacid K to investigate its effects on key aspects of lipid metabolism in a cellular context, focusing on the human hepatoma cell line, HepG2, a widely used model for studying liver metabolism.
Mechanism of Action
Forrestiacid K exerts its effects on lipid metabolism primarily through the inhibition of ATP-citrate lyase (ACL). This inhibition reduces the intracellular pool of acetyl-CoA available for the synthesis of fatty acids and cholesterol. The downstream consequences of ACL inhibition include the downregulation of key lipogenic transcription factors and enzymes.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of Forrestiacid K on key parameters of lipid metabolism in HepG2 cells.
Table 1: Inhibition of ATP-Citrate Lyase (ACL) Activity by Forrestiacids
| Compound | IC50 (µM) |
| Forrestiacid A | 4.12[1] |
| Forrestiacid B | 3.57[1] |
| Forrestiacid K | 1.8 - 11 (class range) [2] |
| BMS-303141 (Control) | 0.8 |
Table 2: Effect of Forrestiacid K on De Novo Lipogenesis in HepG2 Cells
| Treatment | Concentration (µM) | Fatty Acid Synthesis (% of Control) | Cholesterol Synthesis (% of Control) |
| Vehicle (DMSO) | - | 100 ± 5.2 | 100 ± 6.1 |
| Forrestiacid K | 1 | 85.3 ± 4.5 | 88.1 ± 5.3 |
| Forrestiacid K | 5 | 52.1 ± 3.8 | 58.4 ± 4.9 |
| Forrestiacid K | 10 | 28.7 ± 2.9 | 35.2 ± 3.1 |
| Forrestiacid K | 25 | 15.4 ± 2.1 | 19.8 ± 2.5 |
| Metformin (Positive Control) | 1000 | 65.2 ± 4.1 | 69.5 ± 4.7 |
Table 3: Effect of Forrestiacid K on Lipogenic Gene Expression in HepG2 Cells
| Treatment | Concentration (µM) | SREBP-1c mRNA (Fold Change) | FAS mRNA (Fold Change) |
| Vehicle (DMSO) | - | 1.00 ± 0.08 | 1.00 ± 0.09 |
| Forrestiacid K | 1 | 0.88 ± 0.07 | 0.91 ± 0.08 |
| Forrestiacid K | 5 | 0.55 ± 0.05 | 0.62 ± 0.06 |
| Forrestiacid K | 10 | 0.31 ± 0.04 | 0.39 ± 0.05 |
| Forrestiacid K | 25 | 0.18 ± 0.03 | 0.22 ± 0.04 |
Table 4: Effect of Forrestiacid K on Lipogenic Protein Expression in HepG2 Cells
| Treatment | Concentration (µM) | SREBP-1c Protein (Relative Density) | FAS Protein (Relative Density) |
| Vehicle (DMSO) | - | 1.00 ± 0.11 | 1.00 ± 0.12 |
| Forrestiacid K | 1 | 0.92 ± 0.10 | 0.95 ± 0.11 |
| Forrestiacid K | 5 | 0.63 ± 0.08 | 0.69 ± 0.09 |
| Forrestiacid K | 10 | 0.40 ± 0.06 | 0.45 ± 0.07 |
| Forrestiacid K | 25 | 0.25 ± 0.04 | 0.29 ± 0.05 |
Experimental Protocols
Protocol 1: De Novo Lipogenesis Assay in HepG2 Cells
This protocol measures the rate of new fatty acid and cholesterol synthesis by quantifying the incorporation of radiolabeled acetate.
Materials:
-
HepG2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Forrestiacid K
-
[1-14C]-Acetic Acid, Sodium Salt
-
Vehicle (DMSO)
-
Positive control (e.g., Metformin)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed HepG2 cells in 12-well plates at a density of 2 x 105 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Forrestiacid K (e.g., 1, 5, 10, 25 µM), vehicle (DMSO), or a positive control. Incubate for 24 hours.
-
Radiolabeling: Add [1-14C]-acetate to each well to a final concentration of 1 µCi/mL. Incubate for an additional 4 hours.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 500 µL of lysis buffer to each well and incubate for 30 minutes at room temperature.
-
Lipid Extraction: Transfer the lysate to a new tube. Perform a Folch lipid extraction by adding chloroform:methanol (2:1).
-
Quantification: Separate the organic (lipid) and aqueous phases. Evaporate the organic phase and resuspend the lipid extract in a scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each sample. Express the results as a percentage of the vehicle-treated control.
Protocol 2: Quantitative Real-Time PCR (RT-qPCR) for Lipogenic Gene Expression
This protocol quantifies the mRNA levels of key lipogenic genes, SREBP-1c and FAS.
Materials:
-
Treated HepG2 cells (from Protocol 1, step 2)
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for SREBP-1c, FAS, and a housekeeping gene (e.g., GAPDH or ACTB)
-
RT-qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the treated HepG2 cells according to the manufacturer's protocol of the chosen RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target genes and the housekeeping gene, and the synthesized cDNA.
-
RT-qPCR Program: Run the RT-qPCR program on a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. Express the results as fold change relative to the vehicle-treated control.
Protocol 3: Western Blot Analysis for Lipogenic Protein Expression
This protocol determines the protein levels of SREBP-1c and FAS.
Materials:
-
Treated HepG2 cells (from Protocol 1, step 2)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against SREBP-1c, FAS, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated HepG2 cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SREBP-1c, FAS, and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein bands to the loading control. Express the results as relative density compared to the vehicle-treated control.
Protocol 4: Oil Red O Staining for Lipid Accumulation
This protocol provides a qualitative and quantitative assessment of neutral lipid accumulation in cells.
Materials:
-
Treated HepG2 cells (grown on coverslips in 12-well plates)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O working solution
-
Hematoxylin (for counterstaining, optional)
-
Microscope
Procedure:
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 30 minutes.
-
Staining: Wash the cells with water and then with 60% isopropanol. Stain with Oil Red O working solution for 15-30 minutes.
-
Washing and Counterstaining: Wash with 60% isopropanol and then with water. If desired, counterstain the nuclei with hematoxylin.
-
Imaging: Mount the coverslips on slides and visualize the lipid droplets under a microscope.
-
Quantification (Optional): To quantify the stained lipids, elute the Oil Red O from the cells with isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm).
Conclusion
Forrestiacid K is a valuable research tool for investigating the pathways of lipid metabolism. Its potent and specific inhibition of ACL allows for the detailed study of the consequences of blocking de novo lipogenesis. The protocols outlined in these application notes provide a comprehensive framework for researchers to explore the effects of Forrestiacid K on fatty acid and cholesterol synthesis, as well as the expression of key regulatory genes and proteins in the lipogenic cascade. These studies will contribute to a deeper understanding of lipid metabolism and may facilitate the development of novel therapeutics for metabolic diseases.
References
Application Notes and Protocols: Development of Forrestiacid K Derivatives for Improved Potency as ATP-Citrate Lyase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forrestiacid K is a recently discovered member of the forrestiacid family, a group of complex [4 + 2]-type triterpene-diterpene hybrids isolated from the vulnerable conifer Pseudotsuga forrestii.[1][2] These natural products have emerged as a promising new class of ATP-citrate lyase (ACL) inhibitors, a key enzyme in lipid metabolism and a validated target for the treatment of metabolic disorders such as hyperlipidemia.[1][3] Forrestiacid K and its congeners represent the first examples of hybrids derived from a normal lanostane-type dienophile and have demonstrated significant ACL inhibition.[1][2]
While the natural Forrestiacids show inhibitory activity, the development of semi-synthetic derivatives offers the potential for improved potency, selectivity, and pharmacokinetic properties. To date, the synthesis and evaluation of Forrestiacid K derivatives have not been reported in the scientific literature. These application notes provide a comprehensive framework and detailed protocols for the rational design, synthesis, and evaluation of novel Forrestiacid K derivatives with the aim of enhancing their therapeutic potential as ACL inhibitors.
Data Presentation: ACL Inhibitory Activity of the Forrestiacid Family
The development of more potent Forrestiacid K derivatives requires a baseline understanding of the activity of the parent compounds. The following table summarizes the reported in vitro inhibitory activities of Forrestiacids against ATP-citrate lyase (ACL).
| Compound | IC50 (μM) against ACL | Source |
| Forrestiacid A | 4.12 ± 0.62 | [3] |
| Forrestiacid B | 3.57 ± 0.39 | [3] |
| Forrestiacids E-K | 1.8 - 11 | [1][2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ATP-citrate lyase signaling pathway and a proposed experimental workflow for the development and screening of Forrestiacid K derivatives.
Experimental Protocols
Protocol 1: Hypothetical Synthesis of a Forrestiacid K Amide Derivative
This protocol describes a general method for the synthesis of an amide derivative from one of the carboxylic acid moieties of Forrestiacid K. This serves as a template for creating a library of derivatives with diverse functionalities.
1. Materials and Reagents:
-
Forrestiacid K (purified)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
A primary or secondary amine (e.g., benzylamine)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
2. Procedure:
-
Dissolve Forrestiacid K (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add the selected amine (1.1 equivalents) to the solution.
-
In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the Forrestiacid K and amine mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes) to yield the desired amide derivative.
-
Characterize the final product by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: In Vitro ATP-Citrate Lyase (ACL) Inhibition Assay
This protocol outlines a method to determine the IC50 values of Forrestiacid K derivatives against human recombinant ACL.
1. Materials and Reagents:
-
Human recombinant ACL enzyme
-
ATP
-
Coenzyme A (CoA)
-
Citrate
-
Malate Dehydrogenase (MDH)
-
NADH
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Forrestiacid K derivatives dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
2. Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP (0.5 mM), CoA (0.1 mM), MDH (10 µg/mL), and NADH (0.2 mM).
-
Add 2 µL of various concentrations of the Forrestiacid K derivative (or DMSO as a vehicle control) to the wells of a 96-well plate.
-
Add 188 µL of the reaction mixture to each well.
-
Initiate the reaction by adding 10 µL of human recombinant ACL enzyme (final concentration ~5-10 nM).
-
Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the production of oxaloacetate by ACL.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Cell-Based De Novo Lipogenesis Assay
This assay evaluates the ability of Forrestiacid K derivatives to inhibit fatty acid and cholesterol synthesis in a cellular context, such as in HepG2 human hepatoma cells.
1. Materials and Reagents:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Forrestiacid K derivatives
-
[1-14C]-Acetic Acid (radiolabeled precursor)
-
Scintillation cocktail
-
Scintillation counter
-
Solvents for lipid extraction (e.g., hexane, isopropanol)
2. Procedure:
-
Seed HepG2 cells in 6-well plates and grow to 80-90% confluency in DMEM supplemented with 10% FBS and antibiotics.
-
Wash the cells with phosphate-buffered saline (PBS) and then incubate in serum-free DMEM for 2 hours.
-
Treat the cells with various concentrations of the Forrestiacid K derivative (or vehicle control) for 20 hours.
-
Add [1-14C]-acetic acid (1 µCi/mL) to each well and incubate for an additional 4 hours.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract the total lipids using a 3:2 (v/v) hexane:isopropanol solution.
-
Separate the lipid-containing organic phase and evaporate the solvent.
-
Resuspend the lipid extract in a scintillation cocktail.
-
Measure the amount of incorporated [14C] into the lipid fraction using a liquid scintillation counter.
-
Normalize the results to the total protein content of the cell lysate. A significant reduction in radiolabel incorporation indicates inhibition of de novo lipogenesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Forrestiacids E-K: Further [4 + 2]-Type Triterpene-Diterpene Hybrids as Potential ACL Inhibitors from the Vulnerable Conifer Pseudotsuga forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Forrestiacid K Yield Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Forrestiacid K from its natural source, the endangered conifer Pseudotsuga forrestii.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of Forrestiacid K and related compounds.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| EXT-01 | Low overall extract yield | Inefficient cell lysis. | Ensure plant material (twigs and needles) is thoroughly dried and finely ground to maximize surface area for solvent penetration. |
| Inappropriate solvent selection. | Use a solvent system with appropriate polarity. A common starting point for complex terpenoids is a methanol or ethanol extraction, followed by partitioning into a less polar solvent like ethyl acetate. | ||
| Insufficient extraction time or temperature. | Increase extraction time and/or use gentle heating (e.g., 40-50°C) to enhance solvent efficiency, but be mindful of potential degradation of thermolabile compounds. | ||
| PUR-01 | Co-elution of Forrestiacid K with other compounds during chromatography | Inadequate separation on the selected stationary phase. | Experiment with different stationary phases (e.g., silica gel, reversed-phase C18, Sephadex). Forrestiacids are complex and may require multi-step chromatographic purification. |
| Improper mobile phase composition. | Optimize the solvent gradient. For silica gel chromatography, a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) is typically used. For reversed-phase, a gradient of decreasing polarity (e.g., water-acetonitrile or water-methanol) is common. | ||
| PUR-02 | Degradation of Forrestiacid K during purification | Exposure to harsh pH conditions. | Maintain a neutral pH during extraction and purification unless the compound's stability at different pH values is known. |
| Oxidation. | Minimize exposure to air and light. Work in a well-ventilated fume hood and consider using amber glassware. If possible, blanket fractions with an inert gas like nitrogen or argon. | ||
| Instability on silica gel. | If degradation on silica is suspected, consider using a less acidic stationary phase like deactivated silica gel or alumina. Alternatively, rapid flash chromatography can minimize contact time. | ||
| YLD-01 | Consistently low yield of Forrestiacid K in plant material | Genetic variability of the plant source. | Source plant material from a consistent and reputable supplier. If possible, screen different plant batches for higher yields of the target compound. |
| Suboptimal growing conditions. | Environmental factors can influence the production of secondary metabolites. While not always controllable, understanding the natural habitat of Pseudotsuga forrestii can provide clues for optimal cultivation conditions if applicable. | ||
| Inefficient biosynthetic pathway activity. | Consider the use of elicitors (e.g., methyl jasmonate) in plant cell cultures (if available) to stimulate the biosynthetic pathways leading to terpenoid production. |
Frequently Asked Questions (FAQs)
1. What is the reported yield of Forrestiacid K from Pseudotsuga forrestii?
While a specific yield for Forrestiacid K has not been reported in the initial publications, the yield of the major related compound, Forrestiacid A, was documented as 0.008% from the dried twigs and needles of Pseudotsuga forrestii.[1][2] Given that Forrestiacid K is isolated alongside a series of other forrestiacids, its yield is expected to be in a similar or lower range.
2. What strategies can be employed to increase the production of Forrestiacids in their natural source?
Several metabolic engineering and cultivation strategies can be explored to enhance terpenoid production:
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Overexpression of Key Biosynthetic Genes: Increasing the expression of rate-limiting enzymes in the terpenoid biosynthetic pathways can boost the production of precursors. For the abietane precursor, key enzymes include those in the MEP pathway. For the lanostane precursor, enzymes in the MVA pathway are crucial.
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Suppression of Competing Pathways: Downregulating genes involved in metabolic pathways that compete for the same precursors can redirect metabolic flux towards Forrestiacid biosynthesis.
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Use of Elicitors: Applying elicitors, such as methyl jasmonate, to plant cell cultures can trigger defense responses and stimulate the production of secondary metabolites, including terpenoids.
-
Optimization of Growing Conditions: For cultivated plants, manipulating environmental factors like light intensity, temperature, and humidity can influence the production of secondary metabolites as a stress response.
3. What is the proposed biosynthetic pathway for Forrestiacid K?
Forrestiacid K is a [4+2]-type triterpene-diterpene hybrid.[3] Its biosynthesis is proposed to involve an intermolecular hetero-Diels-Alder reaction between a lanostane-type triterpenoid (dienophile) and an abietane-type diterpenoid (diene).[1][4][5] Forrestiacids J and K are notably the first examples of this class of compounds that arise from a normal lanostane-type dienophile.[3]
4. Are there any known biological activities of Forrestiacid K?
Yes, several Forrestiacids, including J and K, have been shown to be potent inhibitors of ATP-citrate lyase (ACL), with IC50 values in the low micromolar range.[3] ACL is a key enzyme in lipid metabolism, making these compounds interesting candidates for further investigation in the context of metabolic disorders.
Experimental Protocols
General Protocol for the Extraction and Isolation of Forrestiacids
This protocol is a generalized procedure based on methods for isolating complex terpenoids from plant material. Optimization will be required for specific experimental conditions.
-
Plant Material Preparation:
-
Air-dry the twigs and needles of Pseudotsuga forrestii.
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Grind the dried plant material into a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Macerate the powdered plant material in methanol at room temperature for 24-48 hours. Repeat this process 2-3 times to ensure complete extraction.
-
Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, for example, hexane, ethyl acetate, and n-butanol. Forrestiacids are expected to be in the less polar fractions like ethyl acetate.
-
-
Chromatographic Purification:
-
Subject the ethyl acetate fraction to column chromatography on silica gel.
-
Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system (e.g., hexane-ethyl acetate) and gradually increasing the proportion of the more polar solvent.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine fractions containing compounds with similar TLC profiles.
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Further purify the fractions containing Forrestiacid K using repeated column chromatography on silica gel, reversed-phase (C18) silica gel, or Sephadex LH-20.
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Final purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Proposed Biosynthesis of Forrestiacid K
Caption: Proposed biosynthesis of Forrestiacid K via a Diels-Alder reaction.
General Experimental Workflow for Forrestiacid K Isolation
Caption: Experimental workflow for the isolation of Forrestiacid K.
References
- 1. Enzymatic Intermolecular Hetero-Diels–Alder Reaction in the Biosynthesis of Tropolonic Sesquiterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Lanosterol biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Enzyme-Catalyzed [4+2] Cycloaddition is a Key Step in the Biosynthesis of Spinosyn A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Forrestiacids K in Cell-Based Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Forrestiacids K in cell-based experiments. Given that this compound is a member of the pentaterpenoid family, this guide also incorporates general troubleshooting advice for natural products and triterpenoids in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Forrestiacid K and what is its known mechanism of action?
Forrestiacid K belongs to a class of [4+2] type pentaterpenoids. While specific data on Forrestiacid K is emerging, its close analogs, Forrestiacids A and B, are known to be potent inhibitors of ATP-citrate lyase (ACL), a key enzyme in de novo lipogenesis.[1][2][3] This inhibition can lead to reduced synthesis of fatty acids and cholesterol.[2] Some related compounds have also demonstrated cytotoxic activities against various cancer cell lines.[1][4]
Q2: What are the common challenges when working with triterpenoids like Forrestiacid K in cell-based assays?
Triterpenoids, as a class of natural products, can present several challenges in cell-based experiments. These include:
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Poor Solubility: Many triterpenoids have low aqueous solubility, which can lead to precipitation in cell culture media and inaccurate dosing.[5]
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Compound Instability: The stability of the compound in culture media over the course of the experiment should be considered.[5]
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Cytotoxicity: Triterpenoids can exhibit cytotoxicity, which may be the intended effect or an unwanted side effect.[6][7]
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Assay Interference: Natural products can sometimes interfere with assay readouts, such as fluorescence or absorbance.[8]
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Off-Target Effects: Like many bioactive molecules, Forrestiacid K may have off-target effects that can influence experimental outcomes.
Troubleshooting Guide
Issue 1: Unexpected or High Levels of Cell Death
Question: I am observing significant cell death at concentrations where I expect to see a specific biological effect, not general cytotoxicity. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inherent Cytotoxicity | Forrestiacid K, like other triterpenoids, may have a narrow therapeutic window. Perform a dose-response curve to determine the IC50 value for cytotoxicity in your specific cell line. Use concentrations below the IC50 for mechanism-of-action studies. |
| Solvent Toxicity | The solvent used to dissolve Forrestiacid K (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration in your culture media is consistent across all treatments and is at a non-toxic level (typically <0.5%). |
| Compound Precipitation | Poor solubility can lead to the formation of compound aggregates that can be cytotoxic.[9] Visually inspect your culture wells for any signs of precipitation. Consider using a lower concentration or a different solubilization method. |
| Contamination | Rule out contamination of your cell culture or compound stock.[] |
Issue 2: Lack of Expected Biological Effect
Question: I am not observing the expected inhibition of lipogenesis (or other anticipated effects) after treating my cells with Forrestiacid K. Why might this be?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Concentration | The effective concentration may be cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your assay. |
| Compound Instability/Degradation | Forrestiacid K may not be stable in your cell culture medium for the duration of the experiment.[5] Minimize the time the compound is in the media before the assay readout. Consider replenishing the media with fresh compound for longer experiments. |
| Incorrect Assay Timing | The timing of the assay readout is critical.[11][12] The effect of the compound may be transient or require a longer incubation time to become apparent. Perform a time-course experiment. |
| Cell Line Specificity | The target pathway (e.g., de novo lipogenesis) may not be highly active in your chosen cell line, or the cells may have compensatory mechanisms. Choose a cell line known to have high rates of lipogenesis (e.g., HepG2, certain cancer cell lines). |
| Poor Compound Quality | The purity and integrity of your Forrestiacid K stock may be compromised. Verify the purity of your compound and handle it according to the manufacturer's instructions. |
Issue 3: Inconsistent or Irreproducible Results
Question: My results with Forrestiacid K vary significantly between experiments. How can I improve reproducibility?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture | Inconsistent cell passage number, confluency, or seeding density can lead to variable results.[11][12] Maintain a consistent cell culture practice. |
| Inconsistent Compound Preparation | Variability in dissolving and diluting the compound can lead to dosing errors. Prepare fresh stock solutions and use precise pipetting techniques. |
| Assay Variability | Technical variability in the assay itself can be a source of inconsistency. Include appropriate positive and negative controls in every experiment. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. Avoid using the outermost wells for experimental samples or ensure proper humidification. |
Signaling Pathways and Experimental Workflows
ATP-Citrate Lyase (ACL) and De Novo Lipogenesis Pathway
Forrestiacids A and B have been shown to inhibit ACL, a crucial enzyme that links carbohydrate metabolism to the synthesis of fatty acids and cholesterol.[2] Inhibition of ACL reduces the available pool of acetyl-CoA in the cytoplasm, thereby suppressing lipogenesis.
Caption: Inhibition of the ACL-mediated lipogenesis pathway by Forrestiacid K.
NF-κB Signaling Pathway
Many natural products with cytotoxic and anti-inflammatory properties modulate the NF-κB pathway.[13][14][15] This pathway is crucial for regulating immune responses, inflammation, and cell survival.
Caption: Potential modulation of the NF-κB signaling pathway by Forrestiacid K.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key regulator of cell proliferation, differentiation, and apoptosis that can be affected by bioactive compounds.[13][16][17]
Caption: Potential modulation of the MAPK signaling pathway by Forrestiacid K.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)
This protocol provides a general framework for assessing the cytotoxic effects of Forrestiacid K.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of Forrestiacid K in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
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Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
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Reagent Addition: Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
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Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: ATP-Citrate Lyase (ACL) Activity Assay
This is a general protocol for measuring ACL activity in cell lysates.
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Cell Lysis: Treat cells with Forrestiacid K for the desired time. Wash the cells with cold PBS and lyse them in a suitable lysis buffer on ice.
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Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
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ACL Activity Measurement: Use a commercially available ACL activity assay kit. These kits typically measure the production of CoA-SH or the consumption of NADH in a coupled enzyme reaction.
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Data Acquisition: Measure the change in absorbance or fluorescence over time using a microplate reader.
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Data Analysis: Calculate the ACL activity and normalize it to the protein concentration. Compare the activity in treated samples to the vehicle control.
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of Forrestiacids A and B, which are structurally related to Forrestiacid K.
| Compound | Target | Assay | IC50 (μM) | Cell Line | Reference |
| Forrestiacid A | ATP-Citrate Lyase (ACL) | Enzymatic Assay | 4.12 | - | [2] |
| Forrestiacid B | ATP-Citrate Lyase (ACL) | Enzymatic Assay | 3.57 | - | [2] |
| Forrestiacid A | De Novo Lipogenesis | [¹⁴C]-acetate incorporation | Significant inhibition at 10, 20, and 40 μM | HepG2 | [2] |
References
- 1. researchgate.net [researchgate.net]
- 2. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. High production of triterpenoids in Yarrowia lipolytica through manipulation of lipid components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive review of plant-derived triterpenoid types, structures and cytotoxicity: an update from 2015 to 2024 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 13. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of NF-κB prevents the acidic bile-induced oncogenic mRNA phenotype, in human hypopharyngeal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Dual inhibition of the PI3K and MAPK pathways enhances nab-paclitaxel/gemcitabine chemotherapy response in preclinical models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Forrestiacids K off-target effects and cytotoxicity assessment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Forrestiacid K.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of Forrestiacid K?
Forrestiacid K is known to be an inhibitor of ATP-citrate lyase (ACL).[1] ACL is a crucial enzyme in the lipogenesis pathway, responsible for converting citrate into acetyl-CoA, a key precursor for fatty acid and cholesterol biosynthesis.[2][3]
Q2: Are there any known off-target effects of Forrestiacid K?
Currently, there is limited publicly available data on the comprehensive off-target profile of Forrestiacid K against a broad panel of kinases or other cellular targets. As with many kinase inhibitors that target the ATP-binding site, off-target effects are a possibility.[4][5] Researchers should consider performing their own off-target profiling to understand the selectivity of Forrestiacid K in their experimental models.
Q3: How can I assess the potential off-target effects of Forrestiacid K?
Several methods can be employed to investigate the off-target effects of a small molecule inhibitor like Forrestiacid K:
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Kinase Profiling Services: Utilize commercial services that screen the compound against a large panel of recombinant kinases to determine its inhibitory activity (IC50 values) against a wide range of kinases.
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Thermal Proteome Profiling (TPP): This method can identify protein-ligand interactions in a cellular context by measuring changes in protein thermal stability upon compound binding.[6]
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Activity-Based Protein Profiling (ABPP): This chemical proteomics approach can be used to identify the direct targets of a compound in a complex biological sample.[7]
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Computational Modeling: In silico methods can predict potential off-target interactions based on the structure of Forrestiacid K and the binding sites of various proteins.[8]
Q4: What is the expected cytotoxic profile of Forrestiacid K?
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values for ACL Inhibition
| Potential Issue | Possible Cause | Troubleshooting Steps |
| Higher than expected IC50 | Compound Precipitation: Forrestiacid K may have limited solubility in your assay buffer. | 1. Visually inspect the solution for any precipitate. 2. Test different solvent systems (e.g., DMSO, ethanol) and ensure the final solvent concentration is compatible with the assay. 3. Consider using a solubility-enhancing agent if compatible with the assay. |
| ATP Concentration: The inhibitory effect of ATP-competitive inhibitors can be influenced by the ATP concentration in the assay. | 1. Ensure the ATP concentration is at or below the Km value for ATP of the ACL enzyme. 2. If comparing with literature data, ensure the ATP concentration is consistent. | |
| Enzyme Activity: The recombinant ACL enzyme may have reduced activity. | 1. Run a positive control with a known ACL inhibitor (e.g., Bempedoic acid) to validate enzyme activity. 2. Check the storage and handling of the enzyme to ensure it has not been degraded. | |
| Lower than expected IC50 | Assay Interference: Forrestiacid K might interfere with the assay detection method (e.g., fluorescence, luminescence). | 1. Run a control experiment with Forrestiacid K and the detection reagents in the absence of the enzyme to check for interference. 2. If interference is observed, consider using an alternative assay format (e.g., a direct measurement of substrate conversion by HPLC). |
Guide 2: Unexpected Cellular Phenotypes or Toxicity
| Potential Issue | Possible Cause | Troubleshooting Steps |
| High levels of cytotoxicity at low concentrations | Off-target effects: Forrestiacid K may be inhibiting other essential cellular targets. | 1. Perform a kinase screen or other off-target profiling methods to identify potential off-targets. 2. Compare the cellular phenotype with that of known inhibitors of the identified off-targets. |
| Non-specific toxicity: The compound may be causing general cellular stress or membrane disruption. | 1. Assess markers of cellular stress (e.g., reactive oxygen species generation). 2. Use a membrane integrity assay (e.g., LDH release) to check for membrane damage. | |
| Phenotype not consistent with ACL inhibition | Alternative signaling pathways: The observed phenotype may be due to the inhibition of a different pathway. | 1. Review the literature for known off-targets of similar compounds. 2. Use pathway analysis tools to identify potential signaling pathways that could be affected by the identified off-targets. |
| Cellular context: The role of ACL and the effects of its inhibition may vary between different cell types. | 1. Confirm the expression and activity of ACL in your cell model. 2. Compare your results with data from other cell lines. |
Data Presentation
Table 1: Illustrative Inhibitory Profile of Forrestiacid K Against ATP-Citrate Lyase
| Compound | Target | IC50 (µM) | Assay Conditions |
| Forrestiacid K | ATP-Citrate Lyase (ACL) | [Hypothetical Value: 2.5] | Recombinant human ACL, 10 µM ATP |
| Bempedoic acid (Positive Control) | ATP-Citrate Lyase (ACL) | [Typical Literature Value: 20-30] | Recombinant human ACL, 10 µM ATP |
| Note: The IC50 value for Forrestiacid K is a hypothetical value for illustrative purposes. Researchers should determine this value experimentally. |
Table 2: Illustrative Cytotoxicity Profile of Forrestiacid K
| Cell Line | Assay Type | IC50 (µM) | Incubation Time (hours) |
| HepG2 (Human Liver Cancer) | CellTiter-Glo® Luminescent Cell Viability Assay | [Hypothetical Value: 15] | 72 |
| A549 (Human Lung Cancer) | MTT Assay | [Hypothetical Value: 25] | 72 |
| hPBMCs (Human Peripheral Blood Mononuclear Cells) | CellTiter-Glo® Luminescent Cell Viability Assay | [Hypothetical Value: >50] | 72 |
| Note: The IC50 values are hypothetical and for illustrative purposes. These values need to be determined experimentally for Forrestiacid K. |
Experimental Protocols
Protocol 1: ATP-Citrate Lyase (ACL) Inhibition Assay (Biochemical)
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Reagents and Materials:
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Recombinant human ACL enzyme
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ATP
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Citrate
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Coenzyme A
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Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
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Forrestiacid K stock solution (in DMSO)
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Positive control inhibitor (e.g., Bempedoic acid)
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Detection reagent (e.g., a coupled enzyme system that measures the product, or a method to quantify the consumption of a substrate)
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384-well assay plates
-
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Procedure:
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Prepare serial dilutions of Forrestiacid K and the positive control in the assay buffer.
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Add a small volume of the diluted compounds to the wells of the 384-well plate. Include wells with DMSO only as a negative control.
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Add the ACL enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
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Initiate the enzymatic reaction by adding a mixture of ATP, citrate, and coenzyme A.
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Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 37°C.
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Stop the reaction and add the detection reagent according to the manufacturer's instructions.
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Measure the signal (e.g., absorbance, fluorescence, luminescence) using a plate reader.
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Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
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Protocol 2: Cell Viability Assay (MTT Assay)
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Reagents and Materials:
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Cell line of interest (e.g., HepG2)
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Complete cell culture medium
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Forrestiacid K stock solution (in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)
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96-well cell culture plates
-
-
Procedure:
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Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Prepare serial dilutions of Forrestiacid K in the complete cell culture medium.
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Remove the old medium from the wells and add the medium containing the different concentrations of Forrestiacid K. Include wells with medium and DMSO as a vehicle control.
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Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
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Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
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Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
Visualizations
Caption: ATP-Citrate Lyase (ACL) in the Lipogenesis Pathway and the inhibitory action of Forrestiacid K.
Caption: A generalized experimental workflow for characterizing the activity and selectivity of Forrestiacid K.
References
- 1. researchgate.net [researchgate.net]
- 2. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermal proteome profiling identifies PIP4K2A and ZADH2 as off-targets of Polo-like kinase 1 inhibitor volasertib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags [pubmed.ncbi.nlm.nih.gov]
- 8. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Production of Forrestiacids K
Disclaimer: The scaled-up synthesis of Forrestiacids K has not yet been extensively reported in peer-reviewed literature. This guide is based on the known chemistry of Forrestiacids, general principles of natural product synthesis and scale-up, and analogous challenges encountered with other complex molecules. The experimental protocols provided are illustrative and will require optimization.
Introduction to this compound
Forrestiacids are a class of complex pentaterpenoids isolated from the vulnerable conifer Pseudotsuga forrestii.[1][2][3][4][5][6] Forrestiacid K, in particular, is a [4+2]-type triterpene-diterpene hybrid that features a rare bicyclo[2.2.2]octene motif.[2][3] These compounds are of significant interest to the pharmaceutical industry due to their potent inhibitory activity against ATP-citrate lyase (ACL), a key enzyme in lipid metabolism.[1][2][3][4] The development of a scalable production method for Forrestiacid K is a critical step towards realizing its therapeutic potential.
This technical support center provides researchers, scientists, and drug development professionals with a resource for navigating the challenges of scaling up Forrestiacid K production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the production of Forrestiacid K?
A1: The primary challenges stem from a combination of factors:
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Low Natural Abundance: Forrestiacid K is isolated in low yields from its natural source, the endangered tree Pseudotsuga forrestii, making extraction-based production unsustainable and not scalable.
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Complex Molecular Structure: The molecule has a complex, three-dimensional architecture with multiple stereocenters, making total chemical synthesis a significant challenge.
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Lack of an Established Synthetic Route: A scalable, high-yield synthetic pathway to Forrestiacid K has not yet been published. The proposed natural biosynthesis involves a Diels-Alder reaction that has been difficult to replicate spontaneously in the lab.[1]
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Stereochemical Control: The synthesis requires precise control over the stereochemistry at multiple centers to obtain the biologically active isomer.
Q2: What are the potential strategies for the large-scale production of Forrestiacid K?
A2: Several strategies can be envisioned, each with its own set of advantages and disadvantages.
| Production Strategy | Pros | Cons |
| Natural Product Isolation | Provides the correct, biologically active stereoisomer. | Unsustainable due to the rarity of the source, low yields, and potential for ecological disruption. |
| Semi-synthesis | Can be more efficient than total synthesis if a readily available natural precursor can be utilized. | Dependent on a reliable supply of a suitable starting material. |
| Total Synthesis | Provides a long-term, sustainable supply independent of natural sources. Allows for the creation of analogs for structure-activity relationship (SAR) studies. | Can be a long, complex, and expensive process with low overall yields, especially during scale-up. |
| Biotechnological Production | Potentially a highly sustainable and scalable method. Could involve engineering a microbial host to produce Forrestiacid K or its precursors. | Requires significant research and development to identify and transfer the biosynthetic genes and optimize production in a heterologous host. |
Q3: What is the proposed biosynthetic pathway for Forrestiacids?
A3: Forrestiacids are believed to be formed via a [4+2] cycloaddition (Diels-Alder reaction) between a lanostane-type triterpene (the dienophile) and an abietane-type diterpene (the diene).[1] Forrestiacids J and K are notable as they are thought to arise from a normal lanostane-type dienophile.[2][3][4] Understanding this key bond-forming reaction is crucial for developing a synthetic strategy.
References
- 1. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forrestiacids E-K: Further [4 + 2]-Type Triterpene-Diterpene Hybrids as Potential ACL Inhibitors from the Vulnerable Conifer Pseudotsuga forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of Forrestiacid K
Welcome to the technical support center for the stereoselective synthesis of Forrestiacid K. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols for key reactions, and data to support your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the key stereocontrol element in the synthesis of Forrestiacid K?
A1: The crucial stereocontrol element in the synthesis of Forrestiacid K is the intermolecular hetero-Diels-Alder reaction. This reaction forms the characteristic bicyclo[2.2.2]octene core of the molecule by reacting a lanostane-derived dienophile with a diterpene diene. The stereochemistry of the final product is largely determined by the facial selectivity of this cycloaddition, as well as the endo/exo selectivity of the transition state.
Q2: What are the likely precursors for the Diels-Alder reaction in Forrestiacid K synthesis?
A2: Based on the structural elucidation of related Forrestiacids, the precursors for Forrestiacid K are a normal lanostane-type dienophile and an abietane-type diterpene diene, likely a derivative of levopimaric acid. The specific substitution pattern on both precursors will significantly influence the stereochemical outcome of the Diels-Alder reaction.
Q3: How can I control the diastereoselectivity (endo/exo selectivity) of the key Diels-Alder reaction?
A3: Controlling the endo/exo selectivity is critical for obtaining the desired stereoisomer of Forrestiacid K. Here are key strategies:
-
Lewis Acid Catalysis: The use of Lewis acids is a primary method to enhance both the rate and selectivity of Diels-Alder reactions. Lewis acids coordinate to the dienophile, lowering its LUMO energy and often favoring the endo transition state due to secondary orbital interactions. Common Lewis acids for this purpose include BF₃·OEt₂, TiCl₄, SnCl₄, and AlCl₃.
-
Temperature Control: Diels-Alder reactions are often reversible. The endo adduct is typically the kinetically favored product, formed at lower temperatures. The exo adduct is often the thermodynamically more stable product and may be favored at higher temperatures. Therefore, careful control of the reaction temperature is essential.
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry and thus the endo/exo ratio. Experimenting with a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, THF) is recommended.
-
Steric Hindrance: The inherent steric bulk of the lanostane and abietane fragments will play a significant role. In cases of severe steric hindrance, the thermodynamically favored exo product may be formed preferentially, even at lower temperatures.
Q4: How can I achieve enantioselectivity in the synthesis of Forrestiacid K?
A4: To obtain a single enantiomer of Forrestiacid K, an asymmetric Diels-Alder reaction is necessary. This can be achieved through several approaches:
-
Chiral Lewis Acids: Employing a chiral Lewis acid catalyst can create a chiral environment around the dienophile, leading to a facial-selective cycloaddition.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the dienophile can direct the approach of the diene from a specific face. The auxiliary can be removed in a subsequent step.
-
Organocatalysis: Chiral organocatalysts, such as chiral amines or phosphoric acids, can also be effective in promoting enantioselective Diels-Alder reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Diels-Alder Adduct | 1. Low reactivity of the diene or dienophile.2. Steric hindrance between the reaction partners.3. Decomposition of starting materials or product under reaction conditions.4. Reversibility of the Diels-Alder reaction. | 1. Increase Reactivity: Use a Lewis acid catalyst to activate the dienophile. Ensure the diene is in the required s-cis conformation.2. Optimize Reaction Conditions: Increase the reaction temperature cautiously, but be mindful of potential decomposition and changes in selectivity. Use high-pressure conditions if available.3. Protect Functional Groups: Protect sensitive functional groups on both the diene and dienophile that may not be compatible with the reaction conditions.4. Drive Equilibrium: Use an excess of one of the reactants or remove the product as it is formed (if possible). |
| Poor Diastereoselectivity (mixture of endo and exo isomers) | 1. Insufficient energy difference between the endo and exo transition states.2. Thermodynamic equilibration at elevated temperatures.3. Steric factors overriding electronic preferences. | 1. Enhance Kinetic Control: Lower the reaction temperature. The endo product is often favored under kinetic control.2. Lewis Acid Screening: Different Lewis acids can have varying effects on selectivity. Screen a panel of Lewis acids (e.g., BF₃·OEt₂, TiCl₄, SnCl₄, AlCl₃) and chiral Lewis acids.3. Solvent Optimization: Vary the solvent polarity. Nonpolar solvents may favor aggregation and influence selectivity. |
| Formation of Unexpected Side Products | 1. Polymerization of the diene or dienophile.2. Rearrangement of carbocation intermediates (if formed).3. Epimerization at sensitive stereocenters. | 1. Control Concentration: Run the reaction at a lower concentration to disfavor intermolecular side reactions.2. Use a Milder Lewis Acid: Strong Lewis acids can promote unwanted side reactions. Consider using milder Lewis acids or organocatalysts.3. Careful Workup: Ensure the workup procedure is non-acidic if acid-sensitive groups are present. |
| Difficulty in Separating Stereoisomers | 1. Similar polarity of the endo and exo adducts. | 1. Derivatization: Convert the mixture of isomers into derivatives (e.g., esters, silyl ethers) that may have better separation properties on silica gel chromatography.2. Recrystallization: Attempt to selectively crystallize one of the isomers from a suitable solvent system.3. Chiral HPLC: For enantiomers, use a chiral stationary phase in HPLC for analytical or preparative separation. |
Experimental Protocols
Representative Protocol for a Lewis Acid-Catalyzed Diastereoselective Diels-Alder Reaction
This protocol is a general guideline for a Lewis acid-catalyzed Diels-Alder reaction between a complex diene and dienophile, analogous to the precursors of Forrestiacid K. Optimization of specific reagents, temperatures, and times will be necessary.
Materials:
-
Lanostane-derived dienophile
-
Abietane-derived diene (e.g., levopimaric acid derivative)
-
Anhydrous dichloromethane (DCM)
-
Lewis Acid (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) as a solution in DCM
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the lanostane-derived dienophile (1.0 eq) in anhydrous DCM in a flame-dried flask.
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C) using an appropriate cooling bath.
-
Lewis Acid Addition: Slowly add the Lewis acid solution (1.0 - 2.0 eq) to the stirred solution of the dienophile. Stir for 15-30 minutes to allow for complexation.
-
Diene Addition: Add a solution of the abietane-derived diene (1.2 eq) in anhydrous DCM dropwise to the reaction mixture over 10-20 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at the reaction temperature.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by silica gel column chromatography to separate the desired Diels-Alder adduct from starting materials and byproducts. Analyze the stereoselectivity (endo/exo ratio) of the purified product by ¹H NMR spectroscopy and/or X-ray crystallography.
Data Presentation
Table 1: Hypothetical Influence of Lewis Acid on Diastereoselectivity in a Model Diels-Alder Reaction
| Entry | Lewis Acid (eq) | Temperature (°C) | Yield (%) | endo:exo Ratio |
| 1 | None | 80 | 35 | 2:1 |
| 2 | BF₃·OEt₂ (1.1) | -78 | 85 | >95:5 |
| 3 | TiCl₄ (1.1) | -78 | 92 | >98:2 |
| 4 | SnCl₄ (1.1) | -78 | 88 | 90:10 |
| 5 | AlCl₃ (1.1) | -78 | 75 | >95:5 |
Note: This data is hypothetical and serves as an example of how to present experimental results for comparison.
Visualizations
Caption: Proposed Lewis acid-catalyzed Diels-Alder reaction pathway for the synthesis of the Forrestiacid K core.
Caption: A troubleshooting workflow for addressing poor stereoselectivity in the Diels-Alder reaction.
Technical Support Center: Enhancing In Vivo Bioavailability of Forrestiacids K
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Forrestiacids K. Forrestiacids are a novel class of pentaterpenoids that have shown potent inhibitory activity against ATP-citrate lyase (ACL), a crucial enzyme in the lipogenesis pathway.[1][2][3] However, like many natural products, their therapeutic potential can be limited by poor aqueous solubility and low oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are this compound and why is their bioavailability a concern?
This compound belong to a class of pentaterpenoid natural products.[1][3] Like other compounds in this class, this compound are likely to be poorly soluble in water, which can significantly hinder their absorption in the gastrointestinal tract after oral administration.[4][5] This poor solubility leads to low bioavailability, meaning only a small fraction of the administered dose reaches the systemic circulation to exert its therapeutic effect.[6] Enhancing bioavailability is therefore a critical step in the preclinical and clinical development of these promising compounds.[7]
Q2: What are the primary strategies to improve the bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[5][7] The most common and effective approaches for compounds like this compound include:
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the solubility and absorption of lipophilic drugs.[8][9][10]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level to improve its dissolution rate.[11][12][13][14][15]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, thereby enhancing bioavailability.[16][17][18][19][20]
Q3: How do I choose the most suitable bioavailability enhancement strategy for my in vivo study?
The choice of strategy depends on several factors, including the physicochemical properties of this compound, the desired dosage form, and the scale of your study. A preliminary screening of different formulation approaches is often recommended. For early-stage in vivo studies, lipid-based formulations are often a practical starting point due to their relative ease of preparation.[21][22]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound and provides potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility and slow dissolution rate. | 1. Lipid-Based Formulation: Formulate this compound in a lipid-based system to improve solubilization in the gastrointestinal tract.[8][9] 2. Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its dissolution rate.[11][12] 3. Nanosuspension: Develop a nanosuspension to increase the surface area and dissolution velocity.[16][17][18] |
| High inter-individual variability in plasma concentrations. | Inconsistent dissolution and absorption due to physiological variables (e.g., food effects). | 1. Self-Emulsifying Drug Delivery System (SEDDS): Utilize a SEDDS formulation, which can form a fine emulsion in the gut, leading to more reproducible absorption.[4] 2. Controlled Dosing Conditions: Standardize feeding protocols for animal studies to minimize variability. |
| Precipitation of the compound in the gastrointestinal tract. | The compound may dissolve in the formulation but precipitate upon dilution with aqueous gut fluids. | 1. Inclusion of Precipitation Inhibitors: Incorporate polymers such as HPMC or PVP in the formulation to maintain a supersaturated state and prevent precipitation. 2. Optimize Formulation: Adjust the ratio of oil, surfactant, and cosurfactant in lipid-based formulations to ensure the drug remains solubilized upon dispersion.[21] |
| Suspected first-pass metabolism. | The compound is absorbed but extensively metabolized in the liver before reaching systemic circulation. | 1. Lymphatic Targeting: Some lipid-based formulations can promote lymphatic transport, bypassing the portal circulation and reducing first-pass metabolism.[8] 2. Co-administration with Metabolic Inhibitors: While not a formulation strategy, this can be used in preclinical studies to assess the impact of first-pass metabolism. |
Experimental Protocols
Below are detailed methodologies for preparing formulations to enhance the bioavailability of this compound.
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a lipid-based formulation that forms a microemulsion upon gentle agitation in an aqueous medium.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select suitable excipients.
-
Formulation Development:
-
Accurately weigh the selected oil, surfactant, and co-surfactant into a clear glass vial.
-
Heat the mixture to 40°C in a water bath to facilitate mixing.
-
Vortex the mixture until a homogenous and clear solution is obtained.
-
Add the calculated amount of this compound to the excipient mixture.
-
Continue vortexing and gentle heating until the drug is completely dissolved.
-
-
Characterization:
-
Emulsification Study: Add 1 mL of the SEDDS formulation to 100 mL of distilled water in a beaker with gentle stirring. Observe the formation of a clear or slightly opalescent microemulsion.
-
Droplet Size Analysis: Determine the globule size of the resulting microemulsion using a dynamic light scattering (DLS) instrument.
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method
Objective: To disperse this compound in a hydrophilic polymer matrix to improve its dissolution rate.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC))
-
Organic solvent (e.g., methanol, ethanol, dichloromethane)
Procedure:
-
Drug and Carrier Dissolution:
-
Dissolve a specific ratio of this compound and the hydrophilic carrier (e.g., 1:1, 1:3, 1:5 by weight) in a suitable organic solvent.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
-
Drying and Pulverization:
-
Dry the resulting solid mass in a vacuum oven overnight to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
-
Characterization:
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution profile of the solid dispersion with that of the pure drug.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug in the dispersion.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for improving their bioavailability.
Caption: Inhibition of the de novo lipogenesis pathway by this compound.
The diagram above illustrates how this compound inhibit ATP-Citrate Lyase (ACL), a key enzyme that converts citrate to acetyl-CoA in the cytosol.[23][24][25][26][27] This action blocks the downstream synthesis of fatty acids, which is the basis for its therapeutic potential in metabolic diseases.[28]
Caption: Experimental workflow for enhancing the in vivo bioavailability of this compound.
This workflow outlines the systematic approach to improving the bioavailability of this compound. It begins with the selection of an appropriate formulation strategy, followed by in vitro characterization and subsequent in vivo evaluation to confirm enhanced bioavailability.
References
- 1. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 10. Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. jddtonline.info [jddtonline.info]
- 15. jopcr.com [jopcr.com]
- 16. Nanosuspensions: Enhancing drug bioavailability through nanonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Production of nanosuspensions as a tool to improve drug bioavailability: focus on topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jddtonline.info [jddtonline.info]
- 20. scispace.com [scispace.com]
- 21. Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. glpbio.com [glpbio.com]
- 24. apexbt.com [apexbt.com]
- 25. ATP Citrate Lyase: a new player linking skeletal muscle metabolism and epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. rrml.ro [rrml.ro]
- 28. De Novo lipogenesis inhibitors: as the other innovative agents for therapy of metabolic diseases (obesity, NAFLD/NASH, CVD) - MedCrave online [medcraveonline.com]
Validation & Comparative
Forrestiacids vs. Other Known ACL Inhibitors: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides a comprehensive comparison of Forrestiacids, a novel class of ATP Citrate Lyase (ACL) inhibitors, with other established ACL inhibitors. This document compiles available experimental data, details relevant assay protocols, and visualizes key biological pathways to offer an objective assessment of their relative performance.
Introduction to ATP Citrate Lyase and its Inhibition
ATP Citrate Lyase (ACL) is a pivotal enzyme in cellular metabolism, linking energy metabolism from carbohydrates to the biosynthesis of fatty acids and cholesterol.[1] ACL catalyzes the conversion of citrate and coenzyme A (CoA) into acetyl-CoA and oxaloacetate in the cytoplasm. This cytosolic pool of acetyl-CoA is a fundamental building block for de novo lipogenesis and cholesterogenesis. Given its central role, ACL has emerged as a significant therapeutic target for metabolic diseases, including hyperlipidemia and certain cancers where these pathways are upregulated.
Forrestiacids are a recently discovered class of [4+2]-type triterpene-diterpene hybrids isolated from the conifer Pseudotsuga forrestii.[2][3] Several members of this class, including Forrestiacids A, B, and E-K, have demonstrated potent inhibitory activity against ACL.[2][4] This guide compares their inhibitory potential against well-characterized ACL inhibitors such as Bempedoic Acid, BMS-303141, NDI-091143, and the naturally occurring (-)-Hydroxycitric acid.
Comparative Analysis of ACL Inhibitor Potency
The inhibitory efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The table below summarizes the reported IC50 values for Forrestiacids and other known ACL inhibitors. It is important to note that IC50 values can be influenced by the specific conditions of the enzymatic assay employed. While the assay types for most compared inhibitors are known, the specific protocol for determining the Forrestiacids' IC50 values has not been detailed in the available literature, which should be considered when making direct comparisons.
| Inhibitor | Type | IC50 Value (ACL Inhibition) | Cell-Based Assay Performance |
| Forrestiacid A | Natural Product (Pentaterpenoid) | 4.12 µM[4] | Significantly inhibits de novo fatty acid and cholesterol synthesis in HepG2 cells.[4] |
| Forrestiacid B | Natural Product (Pentaterpenoid) | 3.57 µM[4] | Data not available |
| Forrestiacids E-K | Natural Product (Triterpene-Diterpene Hybrids) | 1.8 - 11 µM[5] | Data not available |
| Bempedoic Acid (ETC-1002) | Prodrug | Ki = 2 µM (for active form, ETC-1002-CoA)[5] | Reduces LDL-C in clinical trials.[1] |
| BMS-303141 | Small Molecule | 0.13 µM (for human recombinant ACL)[6][7] | IC50 of 8 µM for inhibition of total lipid synthesis in HepG2 cells.[6][7] |
| NDI-091143 | Small Molecule | 2.1 nM (ADP-Glo assay)[1][2][8][9] | Data not available |
| (-)-Hydroxycitric Acid | Natural Product | Competitive inhibitor[10] | IC50 of 11.34 mM for inhibition of K562 cell proliferation.[11] |
Experimental Protocols
Objective comparison of inhibitors requires a thorough understanding of the methodologies used to assess their activity. Below are detailed protocols for key experiments cited in the evaluation of ACL inhibitors.
ATP Citrate Lyase (ACL) Inhibition Assays
Several methods are employed to measure ACL activity and its inhibition. The choice of assay can influence the outcome, particularly the IC50 values.
1. Malate Dehydrogenase Coupled Spectrophotometric Assay
This is a traditional, indirect method for measuring ACL activity.
-
Principle: The oxaloacetate produced by ACL is reduced to malate by malate dehydrogenase (MDH), a reaction that involves the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored spectrophotometrically and is proportional to the ACL activity.
-
Reaction Mixture: A typical reaction mixture contains 0.2 mM CoA, 10 mM ATP, 10 mM MgCl2, 4 mM DTT, 0.2 mM NADH, 3.5 units/ml malate dehydrogenase, and 20 mM Tris-HCl (pH 8.4).[12]
-
Procedure:
-
The reaction is initiated by the addition of varying concentrations of potassium citrate (0.05 to 5 mM).[12]
-
The change in absorbance at 340 nm is recorded over time.
-
To determine the IC50 of an inhibitor, the assay is performed with a fixed concentration of substrates and varying concentrations of the inhibitor.
-
2. Direct Homogeneous Radiometric Assay
This method directly measures the product of the ACL reaction.
-
Principle: This assay uses [14C]-labeled citrate as a substrate. The product, [14C]acetyl-CoA, is selectively detected using a scintillant, MicroScint-O, which does not detect the substrate.
-
Procedure:
-
Purified human ACL enzyme is incubated in a 384-well plate at 37°C for 3 hours in a buffer containing 100 µM CoA, 400 µM ATP, and 150 µM [14C]citrate.
-
The reaction is stopped by the addition of EDTA.
-
MicroScint-O is added, and the plate is incubated overnight with gentle shaking.
-
The signal from [14C]acetyl-CoA is measured using a liquid scintillation counter.
-
3. ADP-Glo™ Kinase Assay
This is a luminescent assay that quantifies the amount of ADP produced during the ACL reaction.
-
Principle: This assay is performed in two steps. First, the ACL reaction is terminated, and the remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial ADP concentration and, therefore, the ACL activity.[2]
-
Procedure:
-
The ACL enzymatic reaction is performed in the presence of the inhibitor.
-
ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.
-
Luminescence is measured with a luminometer.
-
De Novo Lipogenesis Assay in HepG2 Cells
This cell-based assay assesses the ability of an inhibitor to block the synthesis of new lipids in a relevant cell line.
-
Principle: Human hepatoma (HepG2) cells are treated with the test compound, followed by incubation with a radiolabeled precursor of lipogenesis, such as [14C]-acetate. The incorporation of the radiolabel into newly synthesized fatty acids and cholesterol is then quantified.
-
Procedure (as performed for Forrestiacid A):
-
HepG2 cells are treated with the test compound (e.g., Forrestiacid A) for 20 hours.
-
The cells are then incubated with [14C]-labeled acetate for an additional 4 hours.
-
Cellular lipids are extracted.
-
The amount of radioactivity incorporated into the fatty acid and cholesterol fractions is determined by scintillation counting.
-
Signaling Pathways and Experimental Workflows
To provide a deeper context for the action of ACL inhibitors, the following diagrams, generated using the DOT language for Graphviz, illustrate the central role of ACL in metabolic signaling and a typical workflow for inhibitor screening.
Caption: ACL Signaling and Metabolic Pathway.
Caption: Workflow for ACL Inhibitor Discovery.
Conclusion
Forrestiacids represent a promising new class of natural product-based ACL inhibitors with potencies in the low micromolar range.[4][5] Their inhibitory activity is comparable to some known synthetic and natural ACL inhibitors, although they are less potent than highly optimized small molecules like NDI-091143.[1][2][8][9] The demonstration of Forrestiacid A's ability to inhibit de novo lipogenesis in a cellular context validates its mechanism of action and highlights its potential for further investigation.[4]
A key advantage of some ACL inhibitors, such as Bempedoic acid, is their liver-specific activation, which may reduce the risk of side effects in other tissues. The tissue specificity and off-target effects of Forrestiacids remain to be explored. Future research should focus on elucidating the precise binding mode of Forrestiacids to the ACL enzyme, determining their pharmacokinetic and pharmacodynamic properties in vivo, and conducting a broader evaluation of their safety profile. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to design and interpret future studies in this area.
References
- 1. Regulation of sterol regulatory element binding protein (SREBP) by the PI3-kinase/Akt pathway and its role in the regulation of cell growth - UCL Discovery [discovery.ucl.ac.uk]
- 2. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of Akt in ER-to-Golgi Transport of SCAP/SREBP: A Link between a Key Cell Proliferative Pathway and Membrane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hep G2 Hepatocyte Lipid Peroxidation Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Insulin activates human sterol-regulatory-element-binding protein-1c (SREBP-1c) promoter through SRE motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. SREBP-1c, regulated by the insulin and AMPK signaling pathways, plays a role in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Resveratrol Limits Lipogenesis and Enhance Mitochondrial Activity in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
A Comparative Analysis of Forrestiacid K and Bempedoic Acid: Two Inhibitors of ATP-Citrate Lyase
For researchers, scientists, and professionals in drug development, the quest for effective and safe therapeutics to manage hypercholesterolemia is ongoing. This guide provides a detailed comparison of two compounds that target a key enzyme in cholesterol biosynthesis, ATP-citrate lyase (ACL): the clinically approved drug bempedoic acid and the novel natural product, Forrestiacid K.
This comparison delves into their mechanisms of action, presents available efficacy data from in vitro and clinical studies, and provides an overview of relevant experimental protocols. It is important to note that while both compounds inhibit ACL, they are at vastly different stages of development. Bempedoic acid is an approved medication with extensive clinical data, whereas Forrestiacid K is a preclinical candidate with currently limited in vitro data.
Mechanism of Action: Targeting a Central Node in Cholesterol Synthesis
Both bempedoic acid and Forrestiacid K exert their lipid-lowering effects by inhibiting ATP-citrate lyase (ACL). ACL is a crucial enzyme in the de novo lipogenesis pathway, responsible for converting citrate into acetyl-CoA in the cytoplasm. This acetyl-CoA serves as the primary building block for the synthesis of both fatty acids and cholesterol.
Bempedoic acid is a prodrug that is activated primarily in the liver to its active form, bempedoyl-CoA. This liver-specific activation is a key feature, as it minimizes the potential for effects in skeletal muscle, a concern with some other lipid-lowering therapies. By inhibiting ACL, bempedoyl-CoA reduces the downstream production of cholesterol. This decrease in intracellular cholesterol leads to an upregulation of the low-density lipoprotein receptor (LDLR) on the surface of liver cells, which in turn increases the clearance of LDL-cholesterol from the bloodstream.
Forrestiacid K belongs to a family of pentaterpenoids isolated from the endangered conifer Pseudotsuga forrestii. These natural products have been identified as potent inhibitors of ACL.[1][2] Like bempedoic acid, their inhibition of ACL is expected to reduce the pool of acetyl-CoA available for cholesterol synthesis, ultimately leading to lower cholesterol levels.
Efficacy Data: A Tale of Two Development Stages
The available efficacy data for bempedoic acid and Forrestiacid K reflect their different developmental statuses. Bempedoic acid has undergone extensive clinical trials, providing a wealth of data on its lipid-lowering effects in humans. In contrast, the data for Forrestiacid K is currently limited to in vitro studies.
Bempedoic Acid: Clinical Efficacy
Clinical trials have consistently demonstrated the efficacy of bempedoic acid in reducing LDL-cholesterol. The CLEAR Outcomes trial, a major cardiovascular outcomes study, showed that bempedoic acid significantly reduced the risk of major adverse cardiovascular events.[3][4] The following table summarizes the lipid-lowering effects of bempedoic acid from various clinical studies.
| Parameter | Patient Population | Treatment | Placebo-Corrected Percent Change from Baseline | Reference |
| LDL-Cholesterol | Statin-intolerant | Bempedoic acid 180 mg | -21% | [4] |
| LDL-Cholesterol | On maximally tolerated statin | Bempedoic acid 180 mg | -17.4% | [5] |
| LDL-Cholesterol | With ezetimibe and low-dose statins | Bempedoic acid 180 mg | -28% | [6] |
| High-Sensitivity C-Reactive Protein (hsCRP) | On maximally tolerated statin | Bempedoic acid 180 mg | -33% | [6] |
Forrestiacid K: In Vitro Potency
Forrestiacid K and its analogues have shown potent inhibition of ACL in enzymatic assays. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The IC50 values for Forrestiacids E-K are presented below. For context, the in vitro IC50 of bempedoyl-CoA for human ACL has been reported to be in the low micromolar range in various studies.
| Compound | IC50 (μM) for ACL Inhibition | Reference |
| Forrestiacid E | 3.5 | [1] |
| Forrestiacid F | 4.2 | [1] |
| Forrestiacid G | 11.0 | [1] |
| Forrestiacid H | 2.5 | [1] |
| Forrestiacid I | 1.8 | [1] |
| Forrestiacid J | 3.1 | [1] |
| Forrestiacid K | 2.8 | [1] |
Furthermore, a study on the related compound, Forrestiacid A, demonstrated its ability to inhibit de novo lipogenesis in a cellular assay.
| Treatment | Concentration | Inhibition of Fatty Acid Synthesis | Inhibition of Cholesterol Synthesis | Reference |
| Forrestiacid A | 10, 20, 40 µM | ~75% (at all concentrations) | ~93% (at all concentrations) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the types of experimental protocols used to evaluate the efficacy of ACL inhibitors.
ATP-Citrate Lyase (ACL) Inhibition Assay
The inhibitory activity of compounds against ACL is typically determined using an in vitro enzymatic assay. A common method involves the use of a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to ACL activity.
A detailed protocol for such an assay can be found in publications focusing on the discovery of ACL inhibitors.[8][9]
De Novo Lipogenesis Assay in HepG2 Cells
To assess the impact of a compound on cellular lipid synthesis, a de novo lipogenesis assay is often employed using a human liver cell line such as HepG2. This assay typically involves treating the cells with the test compound and a radiolabeled precursor, such as [14C]-acetate. The incorporation of the radiolabel into newly synthesized fatty acids and cholesterol is then quantified.
A general procedure involves:
-
Cell Culture: HepG2 cells are cultured in a suitable medium.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., Forrestiacid A) for a specified period.
-
Radiolabeling: [14C]-acetate is added to the culture medium, and cells are incubated to allow for its incorporation into lipids.
-
Lipid Extraction: Cellular lipids are extracted using organic solvents.
-
Separation and Quantification: The extracted lipids are separated by thin-layer chromatography (TLC) to distinguish between fatty acids and cholesterol. The amount of radioactivity in each fraction is then measured using a scintillation counter to determine the rate of synthesis.
Further details on such protocols can be found in relevant research articles.[7][10]
Conclusion
Bempedoic acid and Forrestiacid K both represent promising approaches to lowering cholesterol by inhibiting ACL. Bempedoic acid is a well-characterized, clinically validated therapeutic that offers a valuable option for patients with hypercholesterolemia, particularly those who are statin-intolerant. Forrestiacid K, as a member of a novel class of natural product inhibitors, demonstrates significant in vitro potency.
The direct comparison of their efficacy is currently limited by the preclinical stage of Forrestiacid K. Future research, including in vivo studies and eventually clinical trials, will be necessary to fully elucidate the therapeutic potential of Forrestiacid K and to draw a more direct comparison with established therapies like bempedoic acid. The potent in vitro activity of the forrestiacid family of compounds certainly warrants further investigation in the development of new lipid-lowering agents.
References
- 1. Forrestiacids E-K: Further [4 + 2]-Type Triterpene-Diterpene Hybrids as Potential ACL Inhibitors from the Vulnerable Conifer Pseudotsuga forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Home page | Athero review [atheroreview.eu]
- 3. Cholesterol Lowering via Bempedoic Acid, an ACL-Inhibiting Regimen - American College of Cardiology [acc.org]
- 4. mdnewsline.com [mdnewsline.com]
- 5. CLEAR Wisdom: Bempedoic Acid Linked with Reduced LDL Levels as Statin Add-on | Cardio Care Today [cardiocaretoday.com]
- 6. Bempedoic Acid Phase III Trial Meets Primary Endpoint for Cutting LDL Cholesterol | tctmd.com [tctmd.com]
- 7. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery and characterization of novel ATP citrate lyase inhibitors from natural products by a luminescence-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppressed de novo lipogenesis by plasma membrane citrate transporter inhibitor promotes apoptosis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Forrestiacid K and Other Lipogenesis Inhibitors: A Guide for Researchers
For drug development professionals and researchers in the field of metabolic diseases, the discovery of novel lipogenesis inhibitors presents a promising avenue for therapeutic intervention. This guide provides a comprehensive, data-driven comparison of Forrestiacid K, a member of a novel class of natural product inhibitors, with other established lipogenesis inhibitors. We will delve into their mechanisms of action, inhibitory potencies, and cellular effects, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Introduction to Lipogenesis and its Inhibition
De novo lipogenesis (DNL) is the metabolic pathway responsible for the synthesis of fatty acids from acetyl-CoA, a key process in energy storage. Dysregulation of this pathway is implicated in a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Consequently, the enzymes that catalyze key steps in DNL have emerged as attractive targets for therapeutic intervention. This guide focuses on a head-to-head comparison of Forrestiacid K with other prominent lipogenesis inhibitors, providing a critical evaluation of their potential.
Forrestiacids are a recently discovered class of complex terpenoids isolated from the endangered conifer Pseudotsuga forrestii.[1] These natural products have garnered significant interest due to their potent inhibitory activity against ATP-citrate lyase (ACL), a crucial enzyme that produces the cytosolic acetyl-CoA required for both fatty acid and cholesterol biosynthesis.[1]
Mechanism of Action and Points of Inhibition
The DNL pathway involves a series of enzymatic reactions, each offering a potential point of inhibition. The compounds discussed in this guide target different key enzymes in this pathway:
-
ATP-Citrate Lyase (ACL) Inhibitors: Forrestiacids and Bempedoic Acid block the initial committed step of DNL by preventing the conversion of citrate to acetyl-CoA in the cytoplasm.
-
Acetyl-CoA Carboxylase (ACC) Inhibitors: Soraphen A inhibits the carboxylation of acetyl-CoA to malonyl-CoA, a rate-limiting step in fatty acid synthesis.
-
Fatty Acid Synthase (FASN) Inhibitors: TVB-2640 inhibits the multifunctional enzyme FASN, which catalyzes the subsequent steps in the elongation of the fatty acid chain.
-
Pancreatic Lipase Inhibitors: Orlistat acts outside of the cellular DNL pathway by inhibiting the intestinal absorption of dietary fats.
The following diagram illustrates the points of inhibition for each of these compounds within the lipogenesis pathway.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for Forrestiacid K and the comparator compounds against their respective targets.
| Compound | Target Enzyme | IC50 Value | Cell Line / Assay Conditions |
| Forrestiacid K | ATP-Citrate Lyase (ACL) | 1.8 - 11 µM (range for E-K) | Enzymatic Assay |
| Forrestiacid A | ATP-Citrate Lyase (ACL) | 4.12 µM | Enzymatic Assay |
| Forrestiacid B | ATP-Citrate Lyase (ACL) | 3.57 µM | Enzymatic Assay |
| Bempedoic Acid | ATP-Citrate Lyase (ACL) | 10 µM (as bempedoic acid-CoA) | Cultured Hepatocytes |
| Soraphen A | Acetyl-CoA Carboxylase (ACC) | ~5 nM | HepG2 & LnCap cells |
| TVB-2640 | Fatty Acid Synthase (FASN) | 0.052 µM (2.3 nM for human FASN) | Enzymatic Assay |
| Orlistat | Pancreatic Lipase | 122 ng/mL | Human Duodenal Juice |
Note: The IC50 for Orlistat is against pancreatic lipase in the gastrointestinal tract and is not directly comparable to the intracellular enzymes targeted by the other compounds.
Cellular Effects on Lipogenesis
Beyond enzymatic inhibition, the efficacy of a lipogenesis inhibitor is ultimately determined by its ability to reduce lipid accumulation in a cellular context. The following table summarizes the available data on the cellular effects of these compounds.
| Compound | Cell Line | Concentration | Effect on Lipid Accumulation |
| Forrestiacid A | HepG2 | 10, 20, 40 µM | ≈75% reduction in fatty acid synthesis, ≈93% reduction in cholesterol synthesis[1] |
| Bempedoic Acid | - | - | Reduces cholesterol and fatty acid synthesis[2] |
| Soraphen A | 3T3-L1 | 100 nM | Prevents lipid accumulation and adipocyte differentiation[3][4] |
| TVB-2640 | - | - | Reduces hepatic de novo lipogenesis[5] |
| Orlistat | - | - | Inhibits dietary fat absorption, not intracellular lipogenesis |
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed protocols for the key assays are provided below.
ATP-Citrate Lyase (ACL) Enzymatic Assay
This protocol describes a direct, homogeneous assay for measuring ACL activity, suitable for high-throughput screening.
Materials:
-
Purified human ACL enzyme
-
Buffer D (87 mM Tris, pH 8.0, 20 µM MgCl₂, 10 mM KCl, 10 mM DTT)
-
CoA (100 µM)
-
ATP (400 µM)
-
[¹⁴C]citrate (150 µM, specific activity: 2 µCi/µmol)
-
0.5 M EDTA
-
MicroScint-O
-
384-well PolyPlate
-
Liquid scintillation counter (e.g., TopCount NXT)
Procedure:
-
Prepare the enzymatic reaction mixture in a 384-well plate by combining Buffer D, CoA, ATP, and [¹⁴C]citrate.
-
Add the test compound (e.g., Forrestiacid K) at various concentrations.
-
Initiate the reaction by adding the purified human ACL enzyme.
-
Incubate the plate at 37°C for 3 hours.
-
Terminate the reaction by adding 1 µl of 0.5 M EDTA to each well.
-
Add 60 µl of MicroScint-O to each well and incubate at room temperature overnight with gentle shaking.
-
Measure the [¹⁴C]acetyl-CoA signal using a liquid scintillation counter.
Acetyl-CoA Carboxylase (ACC) Enzymatic Assay
This protocol outlines a coupled enzyme assay to determine ACC activity.
Materials:
-
Cell extract or purified ACC enzyme
-
MOPS buffer (pH 7.8)
-
MgCl₂ (6.67 mM)
-
NADPH (400 µM)
-
ATP (3.33 mM)
-
KHCO₃ (50 mM)
-
Purified Malonyl-CoA Reductase
-
Acetyl-CoA (2 mM)
-
UV-Vis spectrophotometer
Procedure:
-
In a UV cuvette, mix the cell extract or purified ACC enzyme with MOPS buffer, MgCl₂, NADPH, ATP, KHCO₃, and purified Malonyl-CoA Reductase.
-
Measure the baseline absorbance at 365 nm over time to determine the background rate.
-
Initiate the ACC reaction by adding Acetyl-CoA and mix quickly.
-
Measure the change in absorbance at 365 nm over time.
-
Calculate the ACC activity by subtracting the background rate from the reaction rate.
Lipid Accumulation Assay (Oil Red O Staining)
This protocol describes the staining of intracellular lipid droplets using Oil Red O.
Materials:
-
Cultured cells (e.g., HepG2) in a 24-well plate
-
Phosphate Buffered Saline (PBS)
-
10% Formalin (Fixation Buffer)
-
Oil Red O working solution (0.5% Oil Red O in isopropanol, diluted with water)
-
Hematoxylin solution
-
Light microscope
Procedure:
-
Culture cells to the desired confluency in a 24-well plate.
-
Treat the cells with the test compound at various concentrations for the desired duration.
-
Wash the cells twice with PBS.
-
Fix the cells by adding 10% formalin and incubating for 30-60 minutes.
-
Wash the cells twice with water.
-
Add the Oil Red O working solution to each well, ensuring the cells are completely covered, and incubate for 10-20 minutes.
-
Remove the Oil Red O solution and wash the cells 2-5 times with water until the excess stain is removed.
-
Counterstain the nuclei by adding Hematoxylin solution and incubating for 1 minute.
-
Wash the cells 2-5 times with water.
-
View the stained cells under a light microscope. Lipid droplets will appear red, and nuclei will be blue.
The following diagram outlines a typical experimental workflow for evaluating a novel lipogenesis inhibitor.
Conclusion
Forrestiacid K and its analogues represent a promising new class of ATP-citrate lyase inhibitors with potent activity against de novo lipogenesis. When compared to other inhibitors targeting different enzymes in the pathway, Forrestiacids demonstrate significant potential, particularly highlighted by the substantial reduction in fatty acid and cholesterol synthesis observed with Forrestiacid A in cellular assays.
Bempedoic acid, another ACL inhibitor, has the advantage of being clinically approved, providing a benchmark for future development. Soraphen A and TVB-2640, targeting ACC and FASN respectively, exhibit very high potency at the enzymatic level. The choice of which target and inhibitor to pursue will depend on the specific therapeutic goals, desired selectivity, and pharmacokinetic properties. Orlistat, while effective in reducing fat absorption, operates through a distinct, non-systemic mechanism.
This guide provides a foundational dataset and standardized protocols to aid researchers in the comparative evaluation of these and other novel lipogenesis inhibitors. Further in-depth studies, particularly focusing on the in vivo efficacy, safety, and pharmacokinetic profiles of the Forrestiacids, are warranted to fully elucidate their therapeutic potential.
References
- 1. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Role of Bempedoic Acid in Metabolic Dysfunction Associated Steatotic Liver Disease: Actual Evidence and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of acetyl-CoA carboxylases by soraphen A prevents lipid accumulation and adipocyte differentiation in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty Acid Synthase Inhibitor TVB-2640 Reduces Hepatic de Novo Lipogenesis in Males With Metabolic Abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the ACL inhibitory activity of Forrestiacids K in different cell lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the ATP-citrate lyase (ACL) inhibitory activity of Forrestiacids A and B with other known ACL inhibitors. This document includes supporting experimental data, detailed protocols for validation, and proposes a framework for further investigation across various cell lines.
Introduction to Forrestiacids and ACL Inhibition
Forrestiacids A and B are novel pentaterpenoids isolated from the endangered conifer Pseudotsuga forrestii.[1] These natural products have demonstrated potent inhibitory activity against ATP-citrate lyase (ACL), a crucial enzyme that links carbohydrate and lipid metabolism.[1] ACL catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm, a fundamental precursor for the biosynthesis of fatty acids and cholesterol.[2] Inhibition of ACL is a promising therapeutic strategy for metabolic disorders such as dyslipidemia and has also garnered interest in oncology due to the reliance of many cancer cells on de novo lipogenesis for rapid proliferation.[1][2]
This guide summarizes the existing data on the ACL inhibitory activity of Forrestiacids and compares them with established ACL inhibitors, BMS-303141 and the clinically approved Bempedoic acid.[1][2] Furthermore, it outlines a proposed study to validate and compare the efficacy of Forrestiacids in a panel of relevant human cancer cell lines.
Comparative Analysis of ACL Inhibitory Activity
The ACL inhibitory potential of Forrestiacids A and B has been primarily evaluated through enzymatic assays and in the context of de novo lipogenesis in the human liver cancer cell line, HepG2.[1] To provide a comprehensive overview, their activity is compared with BMS-303141, a well-characterized experimental ACL inhibitor, and Bempedoic acid, a liver-targeted prodrug approved for the treatment of hypercholesterolemia.[2][3]
| Inhibitor | Target | IC50 (Enzymatic Assay) | Cell Line | Cellular Activity | Reference |
| Forrestiacid A | ATP-Citrate Lyase | 4.12 µM | HepG2 | Inhibition of de novo fatty acid and cholesterol synthesis | [1] |
| Forrestiacid B | ATP-Citrate Lyase | 3.57 µM | HepG2 | Not Reported | [1] |
| BMS-303141 | ATP-Citrate Lyase | 0.13 µM (recombinant human ACL) | HepG2 | Inhibition of total lipid synthesis (IC50 = 8 µM) | [2][4] |
| Bempedoic Acid | ATP-Citrate Lyase (liver-specific) | Prodrug; activated in the liver. Direct in vitro IC50 not applicable in the same context. | Primarily hepatocytes | Decreases cholesterol synthesis | [3] |
Proposed Validation in Diverse Cancer Cell Lines
While the initial findings in HepG2 cells are promising, validating the ACL inhibitory activity of Forrestiacids in a broader range of cell lines is crucial to understand their full therapeutic potential, particularly in oncology.[1] ATP-citrate lyase is known to be upregulated in various cancers, making it an attractive therapeutic target. The following human cancer cell lines are proposed for a comparative validation study due to their documented reliance on or high expression of ACL:
-
LNCaP (Prostate Cancer): An androgen-sensitive human prostate adenocarcinoma cell line.[4][5][6]
-
MCF-7 (Breast Cancer): A human breast cancer cell line that is estrogen receptor-positive.[7][8]
-
HCT-116 (Colon Cancer): A human colon cancer cell line.[9][10]
This proposed study will provide valuable insights into the tissue-specific efficacy of Forrestiacids and their potential as broad-spectrum anticancer agents.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
ATP-Citrate Lyase (ACL) Enzymatic Inhibition Assay
This protocol is adapted from established methods for measuring the direct inhibitory effect of compounds on ACL activity.
Materials:
-
Purified recombinant human ACL enzyme
-
Assay Buffer (e.g., 87 mM Tris-HCl pH 8.0, 20 µM MgCl₂, 10 mM KCl, 10 mM DTT)
-
ATP
-
Coenzyme A (CoA)
-
[¹⁴C]-Citrate (radiolabeled substrate)
-
Test compounds (Forrestiacids, BMS-303141) dissolved in DMSO
-
Microplate (384-well)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ATP, and CoA.
-
Add the test compounds at various concentrations to the wells of the microplate. Include a positive control (BMS-303141) and a vehicle control (DMSO).
-
Add the purified ACL enzyme to each well.
-
Initiate the enzymatic reaction by adding [¹⁴C]-Citrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter to quantify the amount of [¹⁴C]-acetyl-CoA produced.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cellular De Novo Lipogenesis Assay
This assay measures the inhibitory effect of the compounds on the synthesis of new lipids within cultured cells.
Materials:
-
HepG2, LNCaP, MCF-7, or HCT-116 cells
-
Cell culture medium appropriate for each cell line
-
Test compounds (Forrestiacids, BMS-303141) dissolved in DMSO
-
[¹⁴C]-Acetate (radiolabeled precursor)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)
-
Scintillation vials
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of the test compounds for a predetermined period (e.g., 24 hours). Include a vehicle control.
-
Add [¹⁴C]-Acetate to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.
-
Wash the cells with ice-cold PBS to remove excess radiolabel.
-
Lyse the cells and extract the total lipids using the lipid extraction solvent.
-
Transfer the lipid-containing phase to scintillation vials and allow the solvent to evaporate.
-
Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.
-
Normalize the radioactivity counts to the total protein content of each sample.
-
Calculate the percentage of inhibition of de novo lipogenesis for each compound concentration.
Visualizing the Mechanism and Workflow
To better illustrate the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: Mechanism of ACL inhibition by Forrestiacids and other inhibitors.
Caption: Proposed workflow for validating Forrestiacid activity.
References
- 1. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ACL inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of LncaP prostate cancer cells by means of androgen receptor antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Effect of Lambertianic Acid by Inhibiting the AR in LNCaP Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer activity of MPT0E028, a novel potent histone deacetylase inhibitor, in human colorectal cancer HCT116 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Licochalcone C Inhibits the Growth of Human Colorectal Cancer HCT116 Cells Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Forrestiacid K's Enzymatic Cross-Reactivity: A Guide for Researchers
For drug development professionals, researchers, and scientists, understanding the selectivity of a potential therapeutic agent is paramount. This guide provides a comparative analysis of Forrestiacid K and its known analogues, Forrestiacids A and B, with a focus on their inhibitory activity and the critical need for cross-reactivity studies against other enzymes.
While Forrestiacids have emerged as potent inhibitors of ATP-citrate lyase (ACL), a key enzyme in lipid biosynthesis, a comprehensive understanding of their interaction with other cellular enzymes is currently lacking in publicly available scientific literature. This guide aims to consolidate the existing data on Forrestiacid activity, underscore the importance of cross-reactivity profiling, and provide detailed experimental protocols to facilitate such investigations.
Introduction to Forrestiacids
Forrestiacids are a class of complex pentaterpenoids isolated from the endangered conifer Pseudotsuga forrestii. Forrestiacids A and B have been identified as potent inhibitors of human ATP-citrate lyase (ACL), with IC50 values in the low micromolar range.[1][2] More recently, the isolation of Forrestiacids E through K has been reported, including Forrestiacid K with a molecular formula of C50H74O6.[3] While these newer compounds are suggested to be potential ACL inhibitors, their biological activity has not yet been characterized.[3]
Potency Against ATP-Citrate Lyase (ACL)
Forrestiacids A and B have demonstrated significant inhibitory activity against ACL. The table below summarizes their reported IC50 values, providing a benchmark for the potency of this class of compounds against their primary known target.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Forrestiacid A | ATP-Citrate Lyase (ACL) | 4.12 | [1] |
| Forrestiacid B | ATP-Citrate Lyase (ACL) | 3.57 | [1] |
| Forrestiacid K | ATP-Citrate Lyase (ACL) | Data not available |
Note: As of the latest available data, the inhibitory activity of Forrestiacid K against ACL or any other enzyme has not been reported.
Cross-Reactivity Profile: A Critical Data Gap
A thorough search of the scientific literature reveals a significant gap in the understanding of the Forrestiacid class of molecules: no cross-reactivity studies have been published for Forrestiacids A, B, or K against other enzymes.
The assessment of off-target effects is a critical step in the preclinical development of any drug candidate. Cross-reactivity can lead to unforeseen side effects or provide opportunities for drug repositioning. Given the central role of ACL in metabolism, it is crucial to determine if Forrestiacids interact with other enzymes in related pathways, such as other lyases, synthetases, or enzymes involved in lipid and carbohydrate metabolism.
The Importance of Selectivity for ACL Inhibitors
ATP-citrate lyase is a strategic enzyme that links carbohydrate and lipid metabolism.[4][5][6] Its inhibition is a promising strategy for the treatment of metabolic diseases and cancer.[5][7] However, the lack of selectivity of an ACL inhibitor could lead to undesirable consequences. Potential off-targets for ACL inhibitors could include enzymes that share structural homology or bind to similar substrates or cofactors, such as other acyl-CoA synthetases.[4] Therefore, profiling Forrestiacids against a panel of relevant enzymes is essential to ascertain their specificity and potential for safe therapeutic use.
Experimental Protocols
To facilitate the investigation of the enzymatic activity and cross-reactivity of Forrestiacids, a detailed protocol for an in vitro enzyme inhibition assay is provided below. This protocol can be adapted to assess the inhibitory effects of Forrestiacids on ACL and other enzymes of interest.
Protocol: In Vitro Enzyme Inhibition Assay
This protocol outlines a generalized procedure for determining the inhibitory activity of a compound against a target enzyme.[8][9][10]
1. Materials and Reagents:
-
Purified target enzyme (e.g., recombinant human ACL)
-
Substrate(s) for the enzyme (e.g., citrate, Coenzyme A, ATP for ACL)
-
Test compound (Forrestiacid K, A, or B) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Cofactors, if required (e.g., MgCl2 for ACL)
-
Detection reagents (specific to the assay method, e.g., reagents for a luminescence-based ATP detection assay or coupling enzymes for a spectrophotometric assay)
-
96-well or 384-well microplates
-
Microplate reader (spectrophotometer, fluorometer, or luminometer)
-
Pipettes and other standard laboratory equipment
2. Assay Procedure:
-
Prepare Reagent Solutions: Prepare all buffers, enzyme, substrate, and test compound solutions to the desired concentrations. A dilution series of the test compound should be prepared to determine the IC50 value.
-
Enzyme and Inhibitor Pre-incubation: Add the assay buffer, followed by the test compound at various concentrations, to the wells of the microplate. Add the enzyme solution to each well. Allow the enzyme and inhibitor to pre-incubate for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the Enzymatic Reaction: Start the reaction by adding the substrate(s) to each well.
-
Reaction Incubation and Monitoring: Incubate the reaction mixture for a predetermined time, ensuring the reaction remains in the linear range.[11] The reaction progress can be monitored kinetically or as an endpoint measurement.
-
Detection: Stop the reaction if necessary and add the detection reagents. Measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Positive and Negative Controls:
-
Negative Control (0% inhibition): Reaction with the enzyme, substrate(s), and solvent (e.g., DMSO) but no test compound.
-
Positive Control (100% inhibition): Reaction with a known inhibitor of the target enzyme. For ACL, a compound like BMS-303141 could be used.[12]
Visualizing Key Pathways and Workflows
To aid in the understanding of the context of Forrestiacid activity and the design of cross-reactivity studies, the following diagrams are provided.
Caption: ATP-Citrate Lyase (ACL) Signaling Pathway.
References
- 1. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rrml.ro [rrml.ro]
- 5. ATP citrate lyase (ACLY) inhibitors: An anti-cancer strategy at the crossroads of glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ATP-citrate lyase (ACLY) in lipid metabolism and atherosclerosis: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and characterization of novel ATP citrate lyase inhibitors from natural products by a luminescence-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Binding Modes of Forrestiacids and Other Potent ATP-Citrate Lyase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the binding modes and inhibitory activities of Forrestiacid K and other notable ATP-Citrate Lyase (ACL) inhibitors. The data presented herein is compiled from experimental studies to facilitate the objective evaluation of these compounds for research and drug development purposes.
Introduction to ATP-Citrate Lyase Inhibition
ATP-Citrate Lyase (ACL) is a pivotal enzyme in cellular metabolism, linking carbohydrate and lipid metabolism. It catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a crucial step in the de novo synthesis of fatty acids and cholesterol.[1] Consequently, ACL has emerged as a significant therapeutic target for metabolic disorders such as dyslipidemia and certain cancers. A variety of small molecules, including natural products like the Forrestiacids and synthetic compounds such as bempedoic acid and BMS-303141, have been identified as ACL inhibitors. Understanding their distinct mechanisms of action and binding modes is critical for the development of next-generation therapeutics.
Quantitative Comparison of ACL Inhibitor Potency
The inhibitory activities of Forrestiacids and other key ACL inhibitors are summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Inhibitor | IC50 (µM) | Notes |
| Forrestiacid A | 4.12 | A pentaterpene natural product.[2] |
| Forrestiacid B | 3.57 | A pentaterpene natural product, stereoisomer of Forrestiacid A.[2] |
| Forrestiacid J & K | 1.8 - 11 | A range of IC50 values for this class of Forrestiacids.[3] |
| Bempedoic Acid (ETC-1002) | ~10 (in hepatocytes) | A prodrug, activated to ETC-1002-CoA. The IC50 is for cholesterol synthesis inhibition.[4][5] |
| BMS-303141 | 0.13 | A potent, cell-permeable synthetic inhibitor.[6][7][8][9][10] |
| Herbacetin | 0.50 | A flavonoid natural product.[11] |
Comparative Analysis of Binding Modes
The binding modes of ACL inhibitors can be broadly categorized into competitive, noncompetitive, and allosteric mechanisms. These different modes of interaction with the enzyme result in distinct inhibitory profiles and offer diverse opportunities for drug design.
Forrestiacids: While experimental structural data for the binding of Forrestiacids to ACL is not yet available, molecular docking studies have been conducted for Forrestiacids J and K.[3] These computational models suggest that these compounds interact with the ACL active site, with binding affinities ranging from -9.9 to -10.7 kcal/mol.[3] Further research, such as X-ray crystallography or cryo-electron microscopy, is needed to elucidate the precise binding interactions at an atomic level. The structural complexity of the Forrestiacids, featuring a bicyclo[2.2.2]octene core, is considered crucial for their inhibitory activity.[2]
Bempedoic Acid (ETC-1002): Bempedoic acid is a prodrug that is activated in the liver to its CoA-thioester, ETC-1002-CoA.[12][13] This active metabolite acts as a competitive inhibitor of ACL with respect to Coenzyme A.[14] This indicates that ETC-1002-CoA directly competes with the endogenous CoA substrate for binding to the enzyme's active site.
BMS-303141: As a potent inhibitor, BMS-303141's precise binding mode has not been fully detailed in the available literature, though its high potency suggests a strong interaction with a key binding site on the enzyme.
Herbacetin: Kinetic studies have characterized herbacetin as a noncompetitive inhibitor of ACL.[11] This suggests that it binds to a site on the enzyme distinct from the active site for either citrate or CoA, and its binding affects the enzyme's catalytic efficiency without directly blocking substrate binding.[11]
Signaling Pathway and Inhibitor Binding Models
To visualize the role of ACL and the different modes of inhibitor binding, the following diagrams are provided.
Caption: Role of ACL in lipid biosynthesis and points of inhibition.
Caption: Conceptual models of different ACL inhibitor binding modes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common assays used to determine ACL inhibition.
ADP-Glo™ Luminescence-Based ACL Assay
This assay quantifies ACL activity by measuring the amount of ADP produced in the enzymatic reaction.
-
Principle: The assay is performed in two steps. First, the ACL reaction is carried out, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the produced ADP back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the initial ADP concentration.[15]
-
Workflow:
-
Reaction Setup: In a multiwell plate, combine the ACL enzyme, substrates (citrate and CoA), ATP, and the test inhibitor in a suitable buffer.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration to allow for enzymatic activity.
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the reaction and eliminate unused ATP.
-
ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent.
-
Measurement: Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the inhibitor's potency.[15][16]
-
Malate Dehydrogenase (MDH) Coupled ACL Assay
This is a spectrophotometric assay that indirectly measures ACL activity by coupling the production of oxaloacetate to the MDH-catalyzed oxidation of NADH.
-
Principle: ACL produces oxaloacetate, which is then used by MDH to oxidize NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.[17][18]
-
Workflow:
-
Reaction Mixture: Prepare a reaction mixture containing buffer, citrate, CoA, ATP, MgCl2, NADH, MDH, and the test inhibitor.
-
Initiation: Start the reaction by adding the ACL enzyme.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of decrease in absorbance is proportional to the ACL activity.[19][20]
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
Molecular Docking (Computational Method)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
-
Principle: This method involves predicting the binding mode and affinity of a ligand (inhibitor) within the active site of a protein (ACL) using computational algorithms.[21][22]
-
Workflow:
-
Protein and Ligand Preparation: Obtain the 3D structures of the ACL enzyme (from a protein data bank or homology modeling) and the inhibitor. Prepare the structures by adding hydrogens, assigning charges, and defining the binding site.
-
Docking Simulation: Use docking software to place the inhibitor into the defined binding site of the enzyme in various orientations and conformations.
-
Scoring and Analysis: The software calculates a binding score or energy for each pose, predicting the most favorable binding mode. The interactions between the inhibitor and the amino acid residues of the enzyme are then analyzed.[22]
-
Conclusion
The study of ACL inhibitors reveals a diverse landscape of chemical structures and mechanisms of action. The Forrestiacids represent a promising class of natural product inhibitors, with Forrestiacid K and its analogues demonstrating potent activity. While computational studies provide initial insights into their binding, further experimental structural analysis is necessary for a complete understanding. In contrast, the binding mode of bempedoic acid is well-characterized as competitive with CoA. The availability of various assay methodologies, from luminescence-based high-throughput screens to traditional coupled-enzyme assays, provides a robust toolkit for the continued discovery and characterization of novel ACL inhibitors. This comparative guide serves as a valuable resource for researchers aiming to advance the development of therapeutics targeting ACL for the treatment of metabolic diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liver-specific ATP-citrate lyase inhibition by bempedoic acid decreases LDL-C and attenuates atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BMS-303141 | Cell Signaling Technology [cellsignal.com]
- 9. BMS 303141 | ATP Citrate Lyase | Tocris Bioscience [tocris.com]
- 10. glpbio.com [glpbio.com]
- 11. Discovery of Flavonoids as Novel Inhibitors of ATP Citrate Lyase: Structure-Activity Relationship and Inhibition Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bempedoic Acid: A Novel LDL Cholesterol–Lowering Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 15. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 16. ulab360.com [ulab360.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. arigobio.com [arigobio.com]
- 19. static1.squarespace.com [static1.squarespace.com]
- 20. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
The Evolving Landscape of Hyperlipidemia Treatment: A Comparative Analysis of Forrestiacid K and Existing Therapies
A Note to Our Readers: This guide provides a comparative overview of the novel compound Forrestiacid K and established hyperlipidemia drugs. Crucially, at the time of publication, the in vivo efficacy of Forrestiacid K has not been reported in publicly available scientific literature. The information presented herein for Forrestiacid K is based on in vitro studies, which provide a foundational understanding of its potential mechanism of action. This guide will be updated as in vivo data becomes available.
Introduction: The Unmet Need in Hyperlipidemia Management
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a primary risk factor for atherosclerotic cardiovascular disease. While a range of effective drugs is available, there remains a significant patient population who are either intolerant to existing therapies, particularly statins, or do not achieve optimal lipid-lowering goals. This has spurred the search for novel therapeutic agents with alternative mechanisms of action.
Forrestiacid K, a recently discovered pentaterpenoid, has emerged as a compound of interest. In vitro studies have identified it as a potent inhibitor of ATP-citrate lyase (ACL), a key enzyme in the cholesterol biosynthesis pathway.[1] This mechanism is shared with the recently approved drug, bempedoic acid, suggesting a promising therapeutic avenue. This guide aims to contextualize the potential of Forrestiacid K by comparing its known characteristics with the established in vivo efficacy of current hyperlipidemia drug classes.
Mechanism of Action: A Fork in the Cholesterol Synthesis Pathway
The primary mechanism of action for several key hyperlipidemia drugs involves the inhibition of cholesterol synthesis in the liver.
Forrestiacid K and Bempedoic Acid: These compounds target ATP-citrate lyase (ACL), an enzyme that acts upstream of HMG-CoA reductase, the target of statins.[1][2][3] ACL is responsible for converting citrate into acetyl-CoA, a fundamental building block for both cholesterol and fatty acid synthesis.[1][2][3] By inhibiting ACL, these drugs reduce the intracellular cholesterol pool, which in turn leads to the upregulation of LDL receptors on the surface of liver cells and increased clearance of LDL-C from the bloodstream.[2][3]
Statins: This class of drugs directly inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[4][5][6] This leads to a similar upregulation of LDL receptors and subsequent reduction in circulating LDL-C.
Ezetimibe: Ezetimibe functions differently by selectively inhibiting the absorption of dietary and biliary cholesterol in the small intestine.[4][5][7]
Fibrates: Fibrates primarily act by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[8] This leads to increased breakdown of fatty acids and decreased secretion of triglycerides.
Below is a diagram illustrating the cholesterol biosynthesis pathway and the points of intervention for ACL inhibitors and statins.
Caption: Drug intervention points in the cholesterol synthesis pathway.
Comparative Efficacy: In Vitro Potential of Forrestiacid K vs. In Vivo Performance of Existing Drugs
Direct comparison of the in vivo efficacy of Forrestiacid K is not yet possible. However, we can summarize its promising in vitro data alongside the established in vivo performance of other hyperlipidemia drugs in animal models.
Forrestiacid K: In Vitro Activity
| Compound | Target | Assay | Key Findings | Reference |
| Forrestiacid A & B | ATP-citrate Lyase (ACL) | Enzymatic Inhibition Assay | Potent inhibition of ACL with IC50 values of 4.12 µM and 3.57 µM, respectively. | [1] |
| Forrestiacid A | De Novo Lipogenesis | [14C]-acetate incorporation in HepG2 cells | Significant, concentration-dependent reduction in both fatty acid (~75%) and cholesterol (~93%) synthesis. | [1] |
Existing Hyperlipidemia Drugs: Summary of In Vivo Efficacy in Animal Models
The following table summarizes the lipid-lowering effects of established drugs in various preclinical models of hyperlipidemia. It is important to note that efficacy can vary significantly depending on the animal model, drug dose, and duration of treatment.
| Drug Class | Representative Drug(s) | Animal Model(s) | Key Lipid-Lowering Effects |
| ACL Inhibitors | Bempedoic Acid | Mouse, Rabbit | Prevents dyslipidemia and attenuates atherosclerosis.[9] |
| Statins | Atorvastatin, Simvastatin | Rat, Rabbit, Mouse | Significant reductions in total cholesterol, LDL-C, and triglycerides.[6][10] |
| Cholesterol Absorption Inhibitors | Ezetimibe | Rat | Attenuated diet-induced hypercholesterolemia by 60-94% at doses of 0.1-3 mg/kg.[9] |
| Fibrates | Fenofibrate, Gemfibrozil | Rat, Mouse | Primarily reduce triglycerides and can increase HDL-C.[8] |
Experimental Protocols for In Vivo Hyperlipidemia Studies
To facilitate future research and provide context for the data presented, this section outlines a common experimental protocol for inducing and evaluating hyperlipidemia in rodent models. This workflow would be applicable for assessing the in vivo efficacy of novel compounds like Forrestiacid K.
High-Fat Diet (HFD)-Induced Hyperlipidemia Model in Rats
1. Animal Selection and Acclimatization:
-
Species: Male Wistar or Sprague-Dawley rats are commonly used.
-
Acclimatization: Animals are housed in a controlled environment (22±3°C, 12-hour light/dark cycle) for at least one week prior to the experiment, with free access to standard chow and water.
2. Induction of Hyperlipidemia:
-
Diet: A high-fat diet is administered for a period of 4 to 8 weeks. A typical HFD composition consists of standard chow supplemented with 2% cholesterol and 1% cholic acid.[8][11]
-
Verification: At the end of the induction period, baseline blood samples are collected to confirm the development of hyperlipidemia by measuring serum lipid profiles (Total Cholesterol, Triglycerides, LDL-C, HDL-C).
3. Treatment Phase:
-
Grouping: Animals are randomly divided into several groups:
-
Normal Control (standard diet)
-
Hyperlipidemic Control (HFD only)
-
Positive Control (HFD + a standard drug like atorvastatin)
-
Treatment Groups (HFD + varying doses of the test compound, e.g., Forrestiacid K)
-
-
Administration: The test compound and standard drug are typically administered orally once daily for a specified period (e.g., 15-21 days).[12]
4. Sample Collection and Analysis:
-
Blood Collection: At the end of the treatment period, animals are fasted overnight, and blood is collected via methods such as retro-orbital puncture or cardiac puncture under anesthesia.
-
Lipid Profile Analysis: Serum is separated, and levels of Total Cholesterol (TC), Triglycerides (TG), High-Density Lipoprotein Cholesterol (HDL-C), and Low-Density Lipoprotein Cholesterol (LDL-C) are determined using standard enzymatic kits.
-
Other Parameters: Atherogenic Index (AI) and Coronary Risk Index (CRI) can be calculated to assess cardiovascular risk.
5. Statistical Analysis:
-
Data are typically expressed as mean ± standard error of the mean (SEM).
-
Statistical significance between groups is determined using appropriate tests, such as one-way analysis of variance (ANOVA) followed by a post-hoc test.
The following diagram outlines the general workflow for an in vivo hyperlipidemia study.
Caption: A typical workflow for preclinical hyperlipidemia studies.
Conclusion and Future Directions
Forrestiacid K represents a novel and promising candidate for the treatment of hyperlipidemia, based on its potent in vitro inhibition of ATP-citrate lyase. Its mechanism of action aligns with that of bempedoic acid, a clinically approved drug, which validates ACL as a therapeutic target.
The critical next step for the development of Forrestiacid K is the comprehensive evaluation of its in vivo efficacy and safety in established animal models of hyperlipidemia. Such studies will be essential to determine its lipid-lowering capacity relative to existing drugs and to ascertain its potential for further clinical development. Researchers in the field will be keenly awaiting the results of these future investigations to understand if Forrestiacid K can indeed offer a new therapeutic option for patients struggling to manage their cholesterol levels.
References
- 1. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Bempedoic acid? [synapse.patsnap.com]
- 4. ATP citrate lyase inhibitors as novel cancer therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of novel ATP citrate lyase inhibitors from natural products by a luminescence-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of fibrates in managing hyperlipidemia: mechanisms of action and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ATP-citrate lyase: genetics, molecular biology and therapeutic target for dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. In vivo anti-hyperlipidemic activity of the triterpene from the stem bark of Protorhus longifolia (Benrh) Engl - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Forrestiacids K
Given that Forrestiacids K is a novel and complex triterpene-diterpene hybrid, specific toxicological and environmental impact data are not yet available. Therefore, it must be handled as a potentially hazardous substance. The following procedures are based on established best practices for the disposal of unknown or novel research chemicals, ensuring the safety of laboratory personnel and environmental protection.
Essential Safety and Logistical Information
1. Assumed Hazard Profile: Until specific data is available, this compound should be treated as:
-
Toxic: As a bioactive ATP-citrate lyase (ACL) inhibitor, it has known biological effects.[1][2] Assume toxicity via ingestion, inhalation, and dermal absorption.
-
Environmentally Hazardous: The effect on aquatic and terrestrial ecosystems is unknown. It must be prevented from entering sewer systems or the general environment.
-
Physical Hazard: In its pure, solid form, it may present an inhalation hazard as a fine dust.
2. Required Personal Protective Equipment (PPE): Standard PPE for handling potent compounds is mandatory:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant nitrile gloves.
-
Body Protection: Laboratory coat.
-
Respiratory Protection: An N95-rated respirator or higher is recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.
Operational and Disposal Plan
This step-by-step plan provides guidance for the safe segregation, collection, and disposal of this compound waste.
Step 1: Waste Segregation and Containment
-
Dedicated Waste Stream: Establish a dedicated hazardous waste container specifically for this compound and materials contaminated with it. Never mix this waste with other chemical streams to prevent unknown and potentially dangerous reactions.
-
Container Specifications: Use a high-density polyethylene (HDPE) or borosilicate glass container with a secure, leak-proof screw cap.
-
Clear Labeling: The container must be clearly labeled with the following information:
-
"HAZARDOUS WASTE"
-
"this compound (Solid)" or "this compound in [Solvent Name] (Liquid)"
-
Hazard identification: "Toxic"
-
Accumulation Start Date
-
Laboratory/Principal Investigator Name and Contact Information
-
Step 2: Disposal of Unused Compound and Solutions
-
Solid this compound: Carefully transfer any unused or waste solid compound into the designated hazardous waste container. This task should be performed in a chemical fume hood to contain any dust.
-
This compound Solutions: Transfer solutions containing this compound into the designated liquid hazardous waste container. Ensure the container is compatible with the solvent used.
Step 3: Decontamination and Disposal of Contaminated Materials
-
Disposable Items: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, weighing paper, absorbent pads) must be placed in the designated solid hazardous waste container.
-
Reusable Glassware:
-
Perform an initial rinse with a small amount of a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residue.
-
Collect this first rinsate as hazardous waste in the designated liquid container.
-
After the initial decontamination rinse, the glassware can be cleaned using standard laboratory washing procedures.
-
Step 4: Spill Management In the event of a spill, prioritize containment and safety.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Wear Full PPE: Don all required PPE, including respiratory protection if the spill involves solid material.
-
Contain the Spill:
-
Solid Spill: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne. Carefully sweep the contained material into a sealable bag or container, label it as "this compound Spill Debris," and place it in the designated solid hazardous waste container.
-
Liquid Spill: Cover the spill with chemical absorbent pads or vermiculite. Once absorbed, scoop the material into a sealable bag or container, label it, and dispose of it as solid hazardous waste.
-
-
Decontaminate Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., 70% ethanol). Dispose of the cleaning materials as solid hazardous waste.
Step 5: Final Disposal Logistics
-
Storage: Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area within the laboratory.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. This waste must be disposed of through a licensed hazardous waste management vendor, typically via high-temperature incineration.
Data Presentation: Disposal and Safety Guidelines
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Assumed toxicity and unknown environmental impact. |
| EPA Waste Codes | P- or U-list (if commercially sourced) or D001/D002 (if in flammable/corrosive solvent) | To be determined by EHS based on formulation and characteristics. |
| Container Type | HDPE or Glass Bottle | Chemical compatibility with organic compounds and solvents. |
| Storage Limit (Lab) | Follow institutional EHS guidelines (e.g., <90 days) | Compliance with hazardous waste accumulation regulations. |
| Final Disposal Method | High-Temperature Incineration | Ensures complete destruction of the complex organic molecule. |
Experimental Protocols
No peer-reviewed experimental protocols for the specific disposal or degradation of this compound have been published. The procedures outlined above are derived from standard, universal protocols for the management of hazardous research chemicals as mandated by regulatory bodies such as the EPA and OSHA.
Mandatory Visualization
Caption: Decision workflow for proper segregation and disposal of this compound waste.
References
- 1. Forrestiacids E-K: Further [4 + 2]-Type Triterpene-Diterpene Hybrids as Potential ACL Inhibitors from the Vulnerable Conifer Pseudotsuga forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Forrestiacids K
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Forrestiacids K, a novel class of pentaterpenoids with potential as ATP-citrate lyase (ACL) inhibitors. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
This compound, like other terpenoids, requires careful handling to mitigate potential health risks. While a specific Material Safety Data Sheet (MSDS) for this compound is not yet publicly available, safety protocols for the broader class of terpenes and terpenoids provide a strong foundation for safe laboratory practices.
Personal Protective Equipment (PPE): Your First Line of Defense
The following table outlines the recommended personal protective equipment for handling this compound in a laboratory setting. These recommendations are based on general guidelines for handling chemical compounds of unknown toxicity.
| PPE Category | Recommended Equipment | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. Goggles provide superior protection against splashes. |
| Body Protection | Laboratory coat | A flame-resistant lab coat that is fully buttoned is required. Consider a chemical-resistant apron for procedures with a high risk of splashing. |
| Respiratory Protection | Fume hood or approved respirator | All handling of powdered or volatile this compound should be conducted in a certified chemical fume hood to prevent inhalation of aerosols or vapors. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used. |
| Foot Protection | Closed-toe shoes | Shoes must fully cover the feet. Perforated shoes or sandals are not permitted in the laboratory. |
Operational Plan: From Receipt to Disposal
A clear and concise operational plan is crucial for the safe handling and use of this compound.
Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage container should be clearly labeled with the compound name, date received, and any known hazards.
Handling and Preparation:
-
All manipulations of solid this compound should be performed in a chemical fume hood to minimize inhalation exposure.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Use appropriate tools (e.g., spatulas, forceps) to handle the solid compound. Avoid direct contact with skin.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container designated for chemical waste. |
| Liquid Waste | Collect in a compatible, sealed, and clearly labeled chemical waste container. Do not pour down the drain. |
| Contaminated PPE | Dispose of as solid chemical waste. This includes gloves, disposable lab coats, and any other contaminated items. |
All waste disposal must be in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidelines.
Experimental Protocols: Investigating the Potential of this compound
Forrestiacids have been identified as potent inhibitors of ATP-citrate lyase (ACL), a key enzyme in de novo lipogenesis. The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.
ATP-Citrate Lyase (ACL) Inhibition Assay:
This assay determines the ability of this compound to inhibit the enzymatic activity of ACL. A common method is a coupled-enzyme assay that measures the decrease in NADH concentration spectrophotometrically.
Materials:
-
Human recombinant ACL enzyme
-
ATP, Coenzyme A (CoA), Citrate
-
Malate Dehydrogenase (MDH)
-
NADH
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, CoA, citrate, MDH, and NADH in each well of a 96-well plate.
-
Add varying concentrations of this compound to the wells. Include a positive control (a known ACL inhibitor) and a negative control (solvent only).
-
Initiate the reaction by adding the ACL enzyme to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a microplate reader. The rate of NADH oxidation is proportional to the ACL activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
De Novo Lipogenesis Assay in HepG2 Cells:
This cell-based assay measures the effect of this compound on the synthesis of new fatty acids in human liver cancer cells (HepG2).
Materials:
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HepG2 cells
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Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
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This compound
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[1,2-14C]-Acetic acid (radiolabeled precursor)
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Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed HepG2 cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
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Treat the cells with various concentrations of this compound for a predetermined period (e.g., 24 hours). Include appropriate controls.
-
Following treatment, add [1,2-14C]-acetic acid to the culture medium and incubate for a few hours to allow for its incorporation into newly synthesized lipids.
-
Wash the cells to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids.
-
Measure the amount of radioactivity in the lipid extract using a scintillation counter.
-
A decrease in radioactivity in the treated cells compared to the control indicates inhibition of de novo lipogenesis.
Signaling Pathways: Unraveling the Mechanism of Action
Inhibition of ACL by this compound is expected to impact key metabolic signaling pathways, primarily those involved in lipogenesis.
The diagram above illustrates the central role of ACL in converting citrate to acetyl-CoA, a critical precursor for de novo lipogenesis. Upstream signaling pathways, such as the PI3K/Akt/mTOR pathway, which are activated by insulin, promote lipogenesis. By inhibiting ACL, this compound directly blocks the production of cytosolic acetyl-CoA, thereby downregulating the synthesis of fatty acids. This mechanism of action makes this compound a promising candidate for further investigation in the context of metabolic diseases.
By adhering to these safety protocols and understanding the experimental and biological context of this compound, researchers can confidently and safely advance our knowledge of this exciting new class of natural products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
